1,3-Dibromo-5-tert-butylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPNOMJZVHXOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375598 | |
| Record name | 1,3-dibromo-5-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129316-09-2 | |
| Record name | 1,3-dibromo-5-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tert-Butyl)-1,3-dibromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-5-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile building block, 1,3-Dibromo-5-tert-butylbenzene. This compound serves as a valuable intermediate in the development of various pharmaceutical and materials science applications. This document outlines a reliable synthetic protocol, detailed characterization data, and relevant physical and safety properties.
Physicochemical Properties
This compound is a pale yellow liquid or solid at room temperature.[1] Key physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 129316-09-2 | [1][2] |
| Molecular Formula | C₁₀H₁₂Br₂ | [3] |
| Molecular Weight | 292.01 g/mol | [3] |
| Boiling Point | 250.0 ± 20.0 °C (Predicted) | [1] |
| Density | 1.549 g/cm³ (Predicted) | [1] |
| Appearance | Pale yellow liquid | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2,6-dibromo-4-tert-butylaniline.[2] This multi-step process is outlined below.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
The synthesis of this compound is carried out from 2,6-dibromo-4-tert-butylaniline.[2]
Materials:
-
2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol)
-
Ethanol (200 mL)
-
Concentrated Sulfuric Acid (25 mL)
-
Sodium Nitrite (NaNO₂, 3.1 g, 44.6 mmol)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
-
Silica Gel
Procedure:
-
2,6-dibromo-4-tert-butylaniline is dissolved in ethanol at 50 °C.[2]
-
Concentrated sulfuric acid is slowly added to the solution, and the mixture is heated to 70°C.[2]
-
Sodium nitrite is added in portions over 45 minutes, carefully controlling the temperature to manage the exothermic reaction and the release of nitrogen gas.[2]
-
After the reaction is complete, the mixture is cooled to room temperature and poured into ice water.[2]
-
The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.[2]
-
The solvent is removed under reduced pressure to yield the crude product.[2]
-
Purification is achieved by silica gel column chromatography using petroleum ether as the eluent to give pure this compound.[2]
Yield: 3.790 g (79.6%)[2]
Characterization Data
The structure of the synthesized this compound was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (500 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.49 | s |
| 7.44 | dd (J = 0.80 Hz, 0.70 Hz) |
| 1.30 | s |
| Source:[2] |
| ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) |
| 155.29 |
| 131.11 |
| 127.57 |
| 122.72 |
| 35.08 |
| 31.01 |
| Source:[2] |
High-Resolution Mass Spectrometry (HRMS)
| Technique | Calculated m/z | Measured m/z |
| ESI | [M + COOH - H]⁻ C₁₁H₁₂O₂Br₂: 335.9179 | 335.9061 |
| Source:[2] |
Safety Information
It is important to handle this compound with appropriate safety precautions.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin or eye irritation persists: Get medical advice/attention.
-
Take off contaminated clothing and wash it before reuse.
Conclusion
This guide provides essential technical information for the synthesis and characterization of this compound. The detailed experimental protocol and comprehensive characterization data will be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the effective utilization of this important chemical intermediate.
References
- 1. China this compound CAS NO.129316-09-2 Manufacturer and Supplier | Lizhuo [shlzpharma.com]
- 2. This compound | 129316-09-2 [chemicalbook.com]
- 3. This compound | CAS: 129316-09-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Spectroscopic Profile of 1,3-Dibromo-5-tert-butylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,3-Dibromo-5-tert-butylbenzene (CAS No. 129316-09-2). The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug discovery. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 129316-09-2 |
| Molecular Formula | C₁₀H₁₂Br₂ |
| Molecular Weight | 292.01 g/mol |
| Structure | |
Spectroscopic Data
The following sections present the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.49 | t | 1.6 | 1H | Ar-H (H4) |
| 7.44 | d | 1.6 | 2H | Ar-H (H2, H6) |
| 1.30 | s | - | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Instrument Frequency: 400 MHz
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 155.29 | Ar-C (C5) |
| 131.11 | Ar-C (C2, C6) |
| 127.57 | Ar-C (C4) |
| 122.72 | Ar-C (C1, C3) |
| 35.08 | -C (CH₃)₃ |
| 31.01 | -C(CH₃ )₃ |
Solvent: CDCl₃, Instrument Frequency: 100 MHz
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2870 | Strong | Aliphatic C-H stretch (tert-butyl) |
| ~1600-1550 | Medium | Aromatic C=C stretch |
| ~1470-1450 | Medium | C-H bend (tert-butyl) |
| ~1365 | Strong | C-H bend (tert-butyl, characteristic) |
| ~880-840 | Strong | Ar-H out-of-plane bend (1,3,5-trisubstitution) |
| ~700-500 | Strong | C-Br stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition of the molecule. For this compound, a measured value has been reported. The fragmentation pattern in a standard electron ionization (EI) mass spectrum can be predicted based on the fragmentation of similar molecules.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 292/294/296 | Moderate | [M]⁺ (Molecular ion with isotopic pattern for 2 Br) |
| 277/279/281 | High | [M - CH₃]⁺ |
| 213/215 | Moderate | [M - Br]⁺ |
| 197 | Low | [M - 2Br]⁺ |
| 57 | Very High | [C(CH₃)₃]⁺ (tert-butyl cation) |
Note: The relative intensities are predicted based on typical fragmentation patterns of aromatic compounds containing bromine and a tert-butyl group. The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) is a key diagnostic feature.
A high-resolution mass spectrometry (HRMS) analysis provided a measured value of 335.9061 for the [M + HCOOH - H]⁻ adduct.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty ATR crystal or salt plate is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron ionization (EI) is commonly used for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio. For HRMS, an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer is often used to determine the exact mass.
Logical Relationships
The following diagram illustrates the relationship between the compound and its spectroscopic analysis.
physical and chemical properties of 1,3-Dibromo-5-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dibromo-5-tert-butylbenzene, a versatile building block in organic synthesis. This document includes key physical and spectroscopic data, a detailed experimental protocol for its synthesis, and a summary of its chemical reactivity.
Core Physical and Chemical Properties
This compound is a disubstituted aromatic compound. Its physical state can be a solid or a colorless to brown liquid, depending on the temperature.[1] It is important to handle this chemical with appropriate safety precautions, as it can cause skin and serious eye irritation.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂Br₂ |
| Molecular Weight | 292.01 g/mol [3][4] |
| CAS Number | 129316-09-2[3] |
| Appearance | White to light yellow crystal to lump; colorless to brown liquid or solid[1] |
| Melting Point | 28 °C to 30-33 °C[2] |
| Boiling Point | 250.0 ± 20.0 °C at 760 mmHg (Predicted)[3] |
| Density | 1.549 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Soluble in Chloroform (Slightly) and Methanol (Slightly) |
| Flash Point | 115.6 ± 21.0 °C[3] |
| Refractive Index | 1.550 (Predicted)[3] |
| Vapor Pressure | 0.0352 mmHg at 25°C[3] |
Spectroscopic Data
The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) in ppm | Description |
| ¹H NMR | 7.49 | (s, 1H, Ar-H) |
| 7.44 | (dd, J₁ = 0.80 Hz, J₂ = 0.70 Hz, 2H, Ar-H) | |
| 1.30 | (s, 9H, C(CH₃)₃-H) | |
| ¹³C NMR | 155.29 | Aromatic C |
| 131.11 | Aromatic C-H | |
| 127.57 | Aromatic C-H | |
| 122.72 | Aromatic C-Br | |
| 35.08 | Quaternary C of tert-butyl | |
| 31.01 | CH₃ of tert-butyl |
Data obtained at 500 MHz for ¹H and 125 MHz for ¹³C.
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the deamination of 2,6-dibromo-4-tert-butylaniline.
Experimental Workflow for Synthesis
Caption: Synthesis of this compound.
Detailed Methodology
-
Dissolution: Dissolve 2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol) in 200 mL of ethanol at 50 °C in a suitable reaction vessel.
-
Acidification: Slowly add 25 mL of concentrated sulfuric acid to the solution.
-
Heating: Heat the mixture to 70 °C.
-
Diazotization: Add sodium nitrite (3.1 g, 44.6 mmol) in batches over a period of 45 minutes. It is crucial to control the reaction temperature to prevent a strong exotherm and rapid evolution of nitrogen gas.
-
Reaction Completion: After the nitrogen evolution subsides, continue heating the reaction mixture at 80 °C for 13 hours.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure this compound. The reported yield for this procedure is approximately 79.6%.
Chemical Reactivity
This compound is a useful intermediate in the synthesis of more complex molecules. The bromine atoms can be substituted through various coupling reactions or converted to other functional groups.
A notable reaction is the selective monolithiation. By treating this compound with one equivalent of a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C), one of the bromine atoms can be selectively replaced by lithium. This organolithium intermediate can then react with a variety of electrophiles to introduce a new substituent at that position.
Logical Relationship of a Key Reaction
Caption: Monolithiation and subsequent electrophilic substitution.
This reactivity makes this compound a valuable precursor for the synthesis of polysubstituted aromatic compounds, which are of interest in materials science and drug discovery.
References
Synthesis of 1,3-Dibromo-5-tert-butylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining 1,3-Dibromo-5-tert-butylbenzene, a key building block in the development of novel pharmaceutical compounds and advanced materials. This document details the primary starting materials, outlines experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound is a substituted aromatic compound characterized by a benzene ring functionalized with two bromine atoms and a bulky tert-butyl group. This unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the bromine atoms serve as reactive sites for the introduction of new functional groups. The tert-butyl group provides steric hindrance and influences the electronic properties of the molecule, which can be strategically utilized in the design of complex molecular architectures.
Synthetic Pathways
The synthesis of this compound can be approached from various starting materials. The most prominently documented and efficient method involves the deamination of 2,6-dibromo-4-tert-butylaniline. Alternative, though less direct, routes can be conceived from simpler precursors such as tert-butylbenzene through a multi-step process.
Route 1: Deamination of 2,6-dibromo-4-tert-butylaniline
This is the most reported and highest-yielding method for the synthesis of this compound. The synthesis of the starting material, 2,6-dibromo-4-tert-butylaniline, is also described below.
Synthesis of the Starting Material: 2,6-dibromo-4-tert-butylaniline
A common method for the synthesis of 2,6-dibromo-4-tert-butylaniline is the direct bromination of 4-tert-butylaniline.
Experimental Protocol: Synthesis of this compound from 2,6-dibromo-4-tert-butylaniline
The following protocol is a general procedure for the synthesis of 1,3-dibromo-5-(tert-butyl)benzene from 2,6-dibromo-4-tert-butylaniline.[1]
-
Dissolution: Dissolve 2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol) in 200 mL of ethanol at 50 °C in a suitable reaction vessel.
-
Acidification: Slowly add 25 mL of concentrated sulfuric acid to the solution. The mixture is then heated to 70°C.
-
Diazotization: Add sodium nitrite (NaNO2, 3.1 g, 44.6 mmol) in portions over 45 minutes. It is crucial to control the reaction temperature to prevent a strong exothermic reaction and rapid evolution of nitrogen gas (N2).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Drying and Evaporation: Combine the organic phases and dry them over anhydrous sodium sulfate (Na2SO4). Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure this compound.
Quantitative Data
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2,6-dibromo-4-tert-butylaniline | Conc. H2SO4, NaNO2 | Ethanol | 70 | ~1-2 hours | 79.6[1] |
Reaction Pathway
Caption: Synthesis of this compound from 2,6-dibromo-4-tert-butylaniline.
Route 2: Multi-step Synthesis from tert-Butylbenzene (Hypothetical)
Proposed Experimental Workflow
-
Nitration: The first step would be the nitration of tert-butylbenzene. The tert-butyl group is an ortho, para-director. Due to steric hindrance from the bulky tert-butyl group, the major product would be 4-tert-butylnitrobenzene.
-
Reduction: The nitro group of 4-tert-butylnitrobenzene can be reduced to an amino group to form 4-tert-butylaniline.
-
Acetylation: The amino group is then protected by acetylation to form N-(4-tert-butylphenyl)acetamide. The acetamido group is also an ortho, para-director.
-
Bromination: Bromination of N-(4-tert-butylphenyl)acetamide would yield 2,6-dibromo-4-tert-butylaniline after deprotection. The acetamido group directs the bromine atoms to the ortho positions.
-
Deamination: The resulting 2,6-dibromo-4-tert-butylaniline can then be deaminated as described in Route 1 to yield this compound.
Logical Relationship Diagram
Caption: Hypothetical multi-step synthesis of this compound from tert-butylbenzene.
Conclusion
The synthesis of this compound is most efficiently achieved through the deamination of 2,6-dibromo-4-tert-butylaniline, a method that provides a high yield and a straightforward protocol. While other synthetic strategies from more basic starting materials are conceivable, they involve multiple steps and may present challenges in controlling regioselectivity. For researchers and professionals in drug development and materials science, the deamination route offers a reliable and well-documented path to this important synthetic intermediate. Further research into more direct and atom-economical routes could be a valuable area of investigation.
References
A Guide to the Crystal Structure Analysis of Novel Compounds: A Hypothetical Case Study of 1,3-Dibromo-5-tert-butylbenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: The determination of a molecule's three-dimensional structure is paramount in understanding its chemical behavior and potential applications, particularly in the field of drug development. This technical guide outlines the comprehensive workflow for the crystal structure analysis of a novel organic compound, using 1,3-Dibromo-5-tert-butylbenzene as a representative example. While, to date, the specific crystal structure of this compound is not publicly available in crystallographic databases, this document serves as a detailed protocol for its determination and analysis. We will cover the necessary experimental procedures, from synthesis and crystallization to X-ray diffraction, and the subsequent computational analysis.
Introduction to Crystal Structure Analysis
Crystal structure analysis provides the precise arrangement of atoms in a crystalline solid. This knowledge is fundamental for elucidating structure-property relationships, understanding intermolecular interactions, and designing new materials and pharmaceuticals. For a molecule like this compound, understanding its crystal packing could offer insights into its physical properties and potential for polymorphism, which is of critical importance in the pharmaceutical industry.
Experimental Workflow for Crystal Structure Determination
The process of determining a crystal structure can be broken down into several key stages, from obtaining suitable crystalline material to the final analysis of the structural data.
Methodologies and Protocols
The synthesis of this compound can be achieved through various organic synthesis routes. One common method is the diazotization of 2,6-dibromo-4-tert-butylaniline followed by a Sandmeyer-type reaction.
Protocol for Synthesis:
-
Diazotization: Dissolve 2,6-dibromo-4-tert-butylaniline in a suitable solvent mixture, such as ethanol and concentrated sulfuric acid, and cool the solution.
-
Nitrite Addition: Add a solution of sodium nitrite dropwise while maintaining a low temperature to form the diazonium salt.
-
Deamination: The diazonium group is subsequently removed, often by heating, to yield the desired this compound.
-
Extraction and Purification: The product is then extracted from the reaction mixture using an organic solvent. Purification is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity sample.[1]
Growing single crystals of sufficient size and quality is often the most challenging step. For a compound like this compound, which is a solid at room temperature, several techniques can be employed.
Protocol for Crystallization:
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the compound. This can be done by placing the solution in a programmable freezer or a dewar with a slow-cooling setup.
Once suitable single crystals are obtained, they are analyzed using an X-ray diffractometer.
Protocol for Data Collection:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and the resulting diffraction pattern is recorded on a detector. Data is collected over a range of orientations to obtain a complete dataset.
The collected diffraction data is then used to solve and refine the crystal structure.
Protocol for Structure Solution and Refinement:
-
Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical sense.
Data Presentation: Hypothetical Crystallographic Data
The following table summarizes the type of quantitative data that would be obtained from a successful crystal structure analysis of this compound.
| Parameter | Value |
| Empirical Formula | C₁₀H₁₂Br₂ |
| Formula Weight | 292.01 |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal Size (mm³) | To be determined |
| Theta range for data collection (°) | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2sigma(I)] | To be determined |
| R indices (all data) | To be determined |
Analysis of Intermolecular Interactions
A key outcome of crystal structure analysis is the ability to study the intermolecular interactions that govern the crystal packing. For this compound, one would anticipate the presence of halogen bonding (Br···Br or Br···H interactions) and van der Waals interactions involving the tert-butyl group and the aromatic ring. The Cambridge Structural Database (CSD) provides tools to analyze these types of interactions and compare them to known structures.[2]
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides a comprehensive overview of the necessary steps to achieve this goal. The detailed protocols for synthesis, crystallization, data collection, and structure refinement serve as a valuable resource for researchers in chemistry and drug development. The determination of this structure would contribute to a deeper understanding of the solid-state behavior of halogenated aromatic compounds.
References
An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-tert-butylbenzene in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dibromo-5-tert-butylbenzene. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on qualitative solubility predictions, a general experimental protocol for determining solubility, and a visual representation of the experimental workflow.
Core Principles of Solubility
The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
This compound is a substituted aromatic hydrocarbon. Its structure consists of a nonpolar benzene ring substituted with a bulky, nonpolar tert-butyl group and two polar bromine atoms. The presence of the bromine atoms introduces some polarity to the molecule, but the overall character is dominated by the large nonpolar hydrocarbon portion. Therefore, it is anticipated to be more soluble in nonpolar or weakly polar organic solvents and less soluble in highly polar solvents.
Qualitative Solubility Profile
While specific quantitative data is not available, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred from its chemical structure and general chemical principles.
| Solvent Classification | Example Solvents | Expected Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Petroleum Ether | High | The nonpolar nature of these solvents aligns well with the predominantly nonpolar structure of this compound. The synthesis of this compound often involves purification by column chromatography using petroleum ether, implying good solubility. |
| Weakly Polar | Diethyl Ether, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents have a balance of polar and nonpolar characteristics and are generally good solvents for a wide range of organic compounds. The use of ethyl acetate in the extraction step of this compound's synthesis suggests good solubility. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While these solvents possess dipole moments, their inability to donate hydrogen bonds may limit their interaction with the solute. However, some solubility is expected. |
| Polar Protic | Methanol, Ethanol | Low | The strong hydrogen bonding network in these solvents makes it energetically unfavorable to dissolve a largely nonpolar molecule like this compound. |
| Aqueous | Water | Insoluble | As a nonpolar organic compound, it is expected to be virtually insoluble in water. A related compound, tert-butylbenzene, is described as being nearly insoluble in water.[1] |
Experimental Protocol for Solubility Determination
The following is a general experimental methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This protocol is based on standard laboratory techniques.[2][3]
Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature (e.g., room temperature).
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Vials or test tubes with caps
-
Graduated pipettes or burette
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath (optional, for temperature control)
Procedure:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.
-
Solvent Addition: Using a graduated pipette or burette, add a small, precise volume of the selected organic solvent (e.g., 0.1 mL) to the vial.
-
Dissolution Attempt: Cap the vial and vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution to see if all the solid has dissolved.
-
Incremental Solvent Addition: If the solid has not completely dissolved, add another small, precise volume of the solvent (e.g., 0.1 mL) and repeat the agitation process.
-
Endpoint Determination: Continue adding the solvent in increments until the solid is completely dissolved. Record the total volume of solvent added.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = Mass of Solute (g) / Total Volume of Solvent (L)
-
Replication: Repeat the experiment at least two more times to ensure the reproducibility of the results.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for determining the solubility of a solid in an organic solvent.
This guide provides a foundational understanding of the solubility of this compound for research and development applications. While quantitative data is currently elusive, the provided qualitative assessment and experimental protocol offer a practical framework for scientists working with this compound.
References
An In-depth Technical Guide to the Electrophilic Bromination of tert-Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic bromination of tert-butylbenzene, a key reaction in organic synthesis. The document details the underlying mechanisms, regioselectivity, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.
Introduction
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions in organic chemistry, enabling the direct functionalization of aromatic rings. The bromination of substituted benzenes, such as tert-butylbenzene, is a critical transformation for the synthesis of various intermediates in the pharmaceutical, agrochemical, and materials science industries. The tert-butyl group, a bulky and electron-donating substituent, exerts significant steric and electronic influence on the regiochemical outcome of the reaction, making its study a valuable case for understanding the principles of electrophilic aromatic substitution.
Reaction Mechanism and Regioselectivity
The electrophilic bromination of tert-butylbenzene proceeds via a classic electrophilic aromatic substitution mechanism. This multi-step process involves the generation of a potent electrophile, its subsequent attack on the electron-rich aromatic ring, and the eventual restoration of aromaticity.
2.1. Generation of the Electrophile
Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with the stable benzene ring of tert-butylbenzene at a practical rate. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron filings (which are converted to FeBr₃ in situ), is required. The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species, often represented as a bromonium ion (Br⁺) source.
2.2. Electrophilic Attack and Formation of the Arenium Ion
The π-electrons of the tert-butylbenzene ring act as a nucleophile, attacking the electrophilic bromine. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or a sigma complex.
2.3. Directing Effects of the tert-Butyl Group
The tert-butyl group is an activating, ortho, para-directing substituent. This is due to its electron-donating inductive effect, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, the significant steric bulk of the tert-butyl group severely hinders attack at the ortho positions. Consequently, electrophilic substitution occurs predominantly at the para position.
2.4. Deprotonation and Re-aromatization
In the final step, a weak base, typically the [FeBr₄]⁻ complex formed during the initial activation of bromine, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, yielding the brominated product and regenerating the Lewis acid catalyst.
Quantitative Data on Product Distribution
The regioselectivity of the electrophilic bromination of tert-butylbenzene is highly dependent on the reaction conditions. The steric hindrance of the tert-butyl group is the dominant factor, leading to a strong preference for the formation of the para-isomer, 1-bromo-4-tert-butylbenzene.
| Reagents/Conditions | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
| Br₂ / 85% Acetic Acid | 1.20 | 1.47 | 97.3 | [1] |
| Hypobromous Acid | 37.7 | 7.2 | 53.2 | [1] |
| Nitration (HNO₃/H₂SO₄) | 12 | 8.5 | 79.5 |
Note: Nitration data is included for comparison of electrophilic aromatic substitution on tert-butylbenzene.
Experimental Protocols
The following protocols provide detailed methodologies for the electrophilic bromination of tert-butylbenzene and a closely related substrate.
4.1. Protocol 1: Electrophilic Bromination of 1,3,5-Tri-tert-butylbenzene
This procedure for a similar substrate can be adapted for the bromination of tert-butylbenzene, and a yield of 75% for the monobrominated product was reported.[2]
Materials:
-
1,3,5-Tri-tert-butylbenzene (10.25 g, 0.042 mol)
-
Carbon tetrachloride (20 ml)
-
Iron powder (2.5 g, 0.045 mol)
-
Bromine (13.4 g, 4.3 ml, 0.084 mol)
-
Cold water
-
10% Sodium hydroxide (or potassium hydroxide) solution
-
Magnesium sulfate
Procedure:
-
To a solution of 1,3,5-tri-tert-butylbenzene in carbon tetrachloride at 0°C, add iron powder.
-
Slowly add bromine to the mixture while maintaining the temperature at 0°C.
-
Stir the solution at 0°C for 4 hours.
-
Pour the reaction mixture into cold water and separate the organic layer.
-
Wash the organic layer with a 10% NaOH or KOH solution to remove excess bromine.
-
Wash the organic phase with water until neutral.
-
Dry the organic layer over magnesium sulfate and concentrate in vacuo.
-
The product can be purified by distillation or recrystallization from petrol or hexane.
4.2. Protocol 2: General Procedure for the Synthesis of Bromobenzene
This general method using iron filings as a catalyst can be applied to tert-butylbenzene.[3]
Materials:
-
Benzene (or tert-butylbenzene) (11.0 g)
-
Iron filings (0.2 g)
-
Bromine (20 g)
-
Water
-
Calcium chloride
Procedure:
-
In a three-port flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add the aromatic substrate and iron filings.
-
Add a small amount of bromine to initiate the reaction, as evidenced by the evolution of hydrogen bromide gas.
-
Add the remaining bromine dropwise over 20 minutes.
-
Heat the mixture at 60°C for 45 minutes until the brown vapor of bromine disappears.
-
After cooling, separate the reaction mixture from the iron filings and wash it with water in a separatory funnel.
-
The crude product can be purified by steam distillation, followed by drying with calcium chloride and fractional distillation.
Visualizations
5.1. Reaction Mechanism
Caption: Mechanism of Electrophilic Bromination of tert-Butylbenzene.
5.2. Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-bromo-tert-butylbenzene.
References
Regioselective Synthesis of 1,3-Dibromo-5-tert-butylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the regioselective synthesis of 1,3-Dibromo-5-tert-butylbenzene, a key intermediate in the development of various pharmaceutical compounds. This document outlines the strategic considerations for achieving the desired 1,3,5-substitution pattern, provides a detailed experimental protocol for a high-yield synthesis, and presents relevant quantitative data.
Introduction: The Challenge of Regioselectivity
The synthesis of polysubstituted benzene rings with a specific substitution pattern is a cornerstone of organic chemistry, particularly in the synthesis of complex molecules for medicinal chemistry. The regioselective synthesis of this compound presents a classic challenge due to the directing effects of the substituents. Direct electrophilic bromination of tert-butylbenzene is not a viable route to the desired 1,3,5-isomer. The tert-butyl group is an ortho-, para-directing activator for electrophilic aromatic substitution.[1] However, the steric bulk of the tert-butyl group significantly hinders substitution at the ortho positions, leading to a strong preference for para-substitution.[1]
Experimental data on the monobromination of tert-butylbenzene confirms this high regioselectivity, with the para-isomer being the major product.
Strategic Approach: A Multi-Step Synthesis for Precise Regiocontrol
To overcome the inherent regiochemical challenges of direct bromination, a multi-step synthetic strategy starting from a pre-functionalized precursor is necessary. A highly effective and regioselective method involves the synthesis from 2,6-dibromo-4-tert-butylaniline. This approach leverages the directing effects of the amino group and the bromine atoms to establish the desired 1,3,5-substitution pattern before the removal of the amino functionality via a diazotization and reduction sequence.
This synthetic route provides a high yield of the target molecule, avoiding the formation of undesired isomers that would result from direct bromination of tert-butylbenzene.
Quantitative Data Summary
The following table summarizes the key quantitative data for the recommended synthetic protocol.
| Parameter | Value | Reference |
| Starting Material | 2,6-dibromo-4-tert-butylaniline | [2] |
| Product | This compound | [2] |
| Yield | 79.6% | [2] |
| Purity | Confirmed by 1H NMR, 13C NMR, and HRMS | [2] |
Detailed Experimental Protocol
The following protocol is adapted from the successful synthesis of this compound from 2,6-dibromo-4-tert-butylaniline.[2]
Materials:
-
2,6-dibromo-4-tert-butylaniline
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Petroleum Ether
-
Silica Gel
-
Ice
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol) in 200 mL of ethanol at 50 °C.
-
Acidification: Slowly add 25 mL of concentrated sulfuric acid to the solution. The mixture is then heated to 70°C.
-
Diazotization: Add sodium nitrite (3.1 g, 44.6 mmol) in small portions over a period of 45 minutes. It is crucial to control the reaction temperature to prevent a strong exotherm and rapid evolution of nitrogen gas.
-
Quenching and Extraction: After the addition is complete, cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Work-up: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure this compound.
Reaction Pathway and Experimental Workflow Visualization
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
Safety and Handling Precautions for 1,3-Dibromo-5-tert-butylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1,3-Dibromo-5-tert-butylbenzene (CAS No. 129316-09-2). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough overview for laboratory personnel.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic compound. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂Br₂ |
| Molecular Weight | 292.01 g/mol |
| Appearance | Colorless to brown liquid or solid |
| Melting Point | 28 °C |
| Boiling Point | 250.0 ± 20.0 °C at 760 mmHg |
| Flash Point | 115.6 ± 21.0 °C |
| Density | 1.549 ± 0.06 g/cm³ (Predicted) |
| Vapor Pressure | 0.0352 mmHg at 25°C |
| Solubility | Insoluble in water |
Hazard Identification and GHS Classification
This chemical is classified as hazardous. The GHS classification is provided below, highlighting the primary risks associated with its handling.
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Harmful if swallowed | - | H302: Harmful if swallowed |
Signal Word: Warning
Hazard Pictogram:
-
GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.[1] The following diagram outlines the recommended PPE selection process.
Caption: Recommended Personal Protective Equipment (PPE) selection for handling this compound.
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the chemical's integrity and prevent accidents.
Handling:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[2][3]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[3]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Keep away from heat, sparks, and open flames.
-
Incompatible with strong oxidizing agents.
The following workflow illustrates the general procedure for safe handling in a laboratory setting.
Caption: A generalized workflow for the safe laboratory handling of this compound.
Emergency Procedures
In case of accidental exposure or spills, immediate and appropriate action is necessary.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Emits toxic fumes under fire conditions (carbon monoxide, hydrogen bromide).
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
The decision tree below provides a guide for responding to an accidental spill.
Caption: A decision tree for responding to accidental spills of this compound.
Toxicological Information
Brominated aromatic compounds, as a class, can exhibit toxicity. Some studies on related compounds suggest potential for hepatotoxicity (liver damage) with prolonged exposure.[1] Given the lack of specific data for this compound, it should be handled with a high degree of caution, assuming it to be potentially toxic.
Experimental Protocol: Synthesis of this compound
The following is a general procedure for the synthesis of this compound from 2,6-dibromo-4-tert-butylaniline, illustrating a practical application and handling context.[4]
Materials and Reagents:
-
2,6-dibromo-4-tert-butylaniline
-
Ethanol
-
Concentrated sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Silica gel
Procedure:
-
Dissolve 2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol) in 200 mL of ethanol at 50 °C in a suitable reaction vessel.[4]
-
Slowly add concentrated sulfuric acid (25 mL) to the solution.[4]
-
Heat the mixture to 70 °C.[4]
-
Add sodium nitrite (3.1 g, 44.6 mmol) in portions over 45 minutes, carefully controlling the temperature to prevent a strong exothermic reaction and rapid release of nitrogen gas.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Pour the reaction mixture into ice water.[4]
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[4]
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure this compound.[4]
This protocol should be carried out in a well-ventilated fume hood with appropriate PPE.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste.[3] Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[1]
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using.
References
Methodological & Application
Application Notes and Protocols for 1,3-Dibromo-5-tert-butylbenzene in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 1,3-Dibromo-5-tert-butylbenzene is a versatile building block in this context, offering two reactive bromine sites for the sequential or simultaneous introduction of aryl or heteroaryl moieties. This allows for the construction of complex molecular architectures, such as 5'-tert-butyl-m-terphenyl derivatives, which are of interest in materials science and as scaffolds in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the selective mono- and double Suzuki-Miyaura cross-coupling reactions of this compound.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium(0) catalytic cycle to couple an organoboron compound (typically a boronic acid or its ester) with an organohalide. The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The selectivity for mono- or diarylation of this compound can be controlled by modulating the stoichiometry of the boronic acid. Using approximately one equivalent of the boronic acid favors the formation of the mono-arylated product, while using more than two equivalents drives the reaction towards the di-arylated product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the selective mono- and double Suzuki cross-coupling of this compound with phenylboronic acid. These are representative examples, and optimization may be required for different boronic acids.
Table 1: Selective Mono-arylation of this compound
| Parameter | Condition |
| Reactants | |
| This compound | 1.0 eq |
| Phenylboronic Acid | 1.1 eq |
| Catalyst | |
| Pd(PPh₃)₄ | 3 mol% |
| Base | |
| K₂CO₃ | 3.0 eq |
| Solvent | |
| 1,2-Dimethoxyethane (DME) / H₂O | 4:1 (v/v) |
| Temperature | |
| 85 °C | |
| Reaction Time | |
| 12 hours | |
| Product | 3-Bromo-5-tert-butyl-1,1'-biphenyl |
| Typical Yield | 75-85% |
Table 2: Double Arylation of this compound
| Parameter | Condition |
| Reactants | |
| This compound | 1.0 eq |
| Phenylboronic Acid | 2.5 eq |
| Catalyst | |
| Pd(PPh₃)₄ | 5 mol% |
| Base | |
| K₂CO₃ | 6.0 eq |
| Solvent | |
| 1,2-Dimethoxyethane (DME) / H₂O | 4:1 (v/v) |
| Temperature | |
| 85 °C | |
| Reaction Time | |
| 24 hours | |
| Product | 5'-tert-Butyl-1,1':3',1''-terphenyl |
| Typical Yield | 80-90% |
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care.
Protocol 1: Synthesis of 3-Bromo-5-tert-butyl-1,1'-biphenyl (Mono-arylation)
Materials:
-
This compound (1.0 mmol, 292 mg)
-
Phenylboronic acid (1.1 mmol, 134 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,2-Dimethoxyethane (DME), anhydrous (8 mL)
-
Deionized water (2 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous 1,2-dimethoxyethane and deionized water to the flask via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 85 °C in a preheated oil bath and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Bromo-5-tert-butyl-1,1'-biphenyl.
Protocol 2: Synthesis of 5'-tert-Butyl-1,1':3',1''-terphenyl (Double Arylation)
Materials:
-
This compound (1.0 mmol, 292 mg)
-
Phenylboronic acid (2.5 mmol, 305 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (6.0 mmol, 828 mg)
-
1,2-Dimethoxyethane (DME), anhydrous (10 mL)
-
Deionized water (2.5 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous 1,2-dimethoxyethane and deionized water to the flask via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 85 °C in a preheated oil bath and stir vigorously for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5'-tert-Butyl-1,1':3',1''-terphenyl.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Application Notes and Protocols: Grignard Reagent Formation from 1,3-Dibromo-5-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophiles essential for forming carbon-carbon bonds in organic synthesis.[1][2] The preparation of Grignard reagents from dihaloarenes like 1,3-dibromo-5-tert-butylbenzene offers versatile synthetic pathways, allowing for the creation of either mono- or di-functionalized intermediates. These intermediates are valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients.
The steric hindrance provided by the tert-butyl group and the electronic properties of the 1,3-dibromo substitution pattern make this substrate particularly interesting for creating bespoke molecular architectures. This document provides two detailed protocols for the formation of Grignard reagents from this compound: a method for preparing the di-Grignard reagent via direct magnesium insertion and a selective method for the mono-Grignard reagent using a halogen-magnesium exchange reaction.
Reaction Pathways
The formation of Grignard reagents from this compound can be directed to yield either the mono- or di-Grignard product by selecting the appropriate synthetic method. Direct reaction with magnesium typically favors the formation of the di-Grignard reagent, while a halogen-magnesium exchange at low temperatures can selectively produce the mono-Grignard reagent.
Caption: Reaction pathways for mono- and di-Grignard formation.
Quantitative Data Summary
The choice of reaction conditions is critical for controlling the selectivity and yield of the Grignard formation. The following table summarizes typical parameters for the two primary methods. Yields are estimated based on analogous reactions in the literature, as specific data for this substrate is not widely published.
| Parameter | Protocol 1: Di-Grignard (Direct Insertion) | Protocol 2: Mono-Grignard (Halogen-Mg Exchange) |
| Reagent | Magnesium (turnings) | Isopropylmagnesium Chloride (i-PrMgCl) |
| Equivalents of Mg/Reagent | 2.2 - 2.5 eq. | 1.0 - 1.1 eq. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature to Reflux (~66 °C) | -15 °C to -10 °C |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Key Side Products | Mono-Grignard, Wurtz coupling products | Di-Grignard (minor), unreacted starting material |
| Estimated Yield | 70-85% | 80-95% (for selective conversion) |
Experimental Protocols
General Safety Precautions: Grignard reagents are highly reactive, basic, and moisture-sensitive.[2] All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot or cooled under a stream of inert gas.[3] Anhydrous solvents are essential for success.[4]
Protocol 1: Formation of 3,5-Bis(bromomagnesio)-tert-butylbenzene (Di-Grignard)
This protocol describes the direct insertion of magnesium to form the di-Grignard reagent, a powerful difunctional nucleophile.
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Reflux condenser and dropping funnel
-
Inert gas supply (N₂ or Ar)
-
Magnetic stirrer and heat source
Experimental Workflow Diagram:
Caption: Workflow for the preparation of the di-Grignard reagent.
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and an inert gas inlet.
-
Magnesium Activation: Place magnesium turnings (2.2 eq.) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor dissipates.[5] This process activates the magnesium surface.[4] Allow the flask to cool.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Initiation: Add a small portion of the substrate solution (approx. 10%) to the activated magnesium. The reaction is indicated by gentle bubbling and the disappearance of the brown iodine color. Gentle warming may be required to start the reaction.[2]
-
Addition: Once the reaction has initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours to ensure full conversion. The reaction mixture will typically appear as a dark grey or brown solution.
-
Usage: Cool the solution to room temperature. The resulting di-Grignard reagent is not isolated and should be used immediately in the subsequent synthetic step.
Protocol 2: Selective Formation of 3-Bromo-5-(tert-butyl)phenylmagnesium bromide (Mono-Grignard)
This protocol utilizes a halogen-magnesium exchange reaction for the selective formation of the mono-Grignard reagent, which is ideal for sequential functionalization.[3]
Materials and Reagents:
-
This compound
-
Isopropylmagnesium chloride solution (e.g., 2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked round-bottom flask with thermometer
-
Inert gas supply (N₂ or Ar)
-
Syringes for liquid transfer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask with a thermometer, a rubber septum, a magnetic stir bar, and an inert gas inlet.
-
Substrate Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.
-
Addition: Slowly add isopropylmagnesium chloride solution (1.05 eq.) dropwise via syringe over 30 minutes. It is crucial to maintain the internal temperature below -10 °C during the addition to ensure selectivity.[3]
-
Reaction: Stir the reaction mixture at -15 °C for 1-2 hours.
-
Monitoring (Optional): To confirm the formation of the mono-Grignard reagent, a small aliquot can be withdrawn, quenched with a proton source (e.g., saturated aq. NH₄Cl), and analyzed by GC-MS to check for the presence of 1-bromo-3-tert-butylbenzene.[3]
-
Usage: The resulting mono-Grignard solution is highly reactive and should be used immediately for the next reaction step, typically at low temperature.
Applications in Drug Development and Synthesis
The Grignard reagents derived from this compound are versatile intermediates.
-
Di-Grignard Reagent: This reagent can act as a "molecular linchpin," reacting with two electrophiles to form macrocycles or bridged aromatic systems. It is particularly useful in the synthesis of complex ligands for metal-catalyzed reactions or as a core scaffold for building libraries of compounds in drug discovery. For instance, reaction with dihaloalkanes can lead to the formation of novel carbocycles.
-
Mono-Grignard Reagent: The selective formation of the mono-Grignard reagent allows for sequential, differentiated functionalization of the aromatic ring. This is a powerful strategy in multi-step syntheses where different functionalities need to be introduced at specific positions. For example, the Grignard moiety can be reacted with an aldehyde, and the remaining bromine atom can subsequently be used in a palladium-catalyzed cross-coupling reaction, enabling the rapid construction of complex molecular frameworks.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (Protocol 1) | 1. Inactive magnesium surface due to oxide layer.[1] 2. Presence of moisture in glassware or solvent.[5] 3. Impure starting halide. | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing the turnings.[5] 2. Ensure all glassware is flame- or oven-dried and solvents are strictly anhydrous. 3. Purify the dibromobenzene substrate if necessary. |
| Low Yield or Formation of Side Products | 1. Wurtz Coupling: Grignard reagent reacts with unreacted halide.[5] 2. Quenching: Reaction with trace water or acidic protons. | 1. Add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Maintain strict anhydrous and inert conditions throughout the procedure. |
| Poor Selectivity (Protocol 2) | 1. Reaction temperature is too high. 2. Addition of i-PrMgCl is too fast. | 1. Carefully maintain the reaction temperature below -10 °C. 2. Ensure slow, dropwise addition of the i-PrMgCl solution. |
References
Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-tert-butylbenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1,3-dibromo-5-tert-butylbenzene with a variety of terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.
This compound serves as a versatile building block, allowing for selective mono- or di-alkynylation, leading to a diverse range of functionalized aromatic compounds. The tert-butyl group provides solubility and steric bulk, which can be advantageous in the design of novel organic materials and pharmaceutical intermediates.
General Reaction Scheme
The Sonogashira coupling of this compound can be controlled to yield either mono- or di-alkynylated products, depending on the stoichiometry of the reagents and the reaction conditions.
Mono-alkynylation: this compound + 1 eq. Terminal Alkyne → 1-Alkynyl-3-bromo-5-tert-butylbenzene
Di-alkynylation: this compound + ≥2 eq. Terminal Alkyne → 1,3-Di-alkynyl-5-tert-butylbenzene
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These examples are based on established procedures for similar aryl bromides and may require optimization for specific substrates and scales.
Table 1: Mono-alkynylation of this compound
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | ~70-80 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 8 | ~85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | ~60-75 |
| 4 | Propargyl alcohol | PdCl₂(dppf) / CuI | DBU | DMF | 80 | 10 | ~50-65 |
Table 2: Di-alkynylation of this compound
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Toluene | 80 | 24 | ~80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 90 | 16 | ~90 |
| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | ~55-70 |
| 4 | Propargyl alcohol | PdCl₂(dppf) / CuI | DBU | DMF | 90 | 18 | ~40-55 |
Experimental Protocols
The following are representative experimental protocols for the mono- and di-alkynylation of this compound. These protocols are based on general procedures and may require optimization.
Protocol 1: Mono-Sonogashira Coupling with Phenylacetylene
This procedure details the copper-palladium co-catalyzed mono-alkynylation of this compound. The reaction should be performed under an inert atmosphere to prevent the oxidation of the palladium catalyst.
Materials and Reagents:
| Reagent | Molecular Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Sample Amount (1 mmol scale) |
| This compound | C₁₀H₁₂Br₂ | 292.01 | 1.0 | 292 mg |
| Phenylacetylene | C₈H₆ | 102.14 | 1.1 | 112.4 mg (118 µL) |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(P(C₆H₅)₃)₂ | 701.90 | 0.02 (2 mol%) | 14.0 mg |
| Copper(I) Iodide | CuI | 190.45 | 0.04 (4 mol%) | 7.6 mg |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 3.0 | 303.6 mg (418 µL) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 10 mL |
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (292 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.
-
Add phenylacetylene (118 µL, 1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain 1-bromo-3-tert-butyl-5-(phenylethynyl)benzene.
Protocol 2: Di-Sonogashira Coupling with Trimethylsilylacetylene
This procedure details the copper-palladium co-catalyzed di-alkynylation of this compound.
Materials and Reagents:
| Reagent | Molecular Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Sample Amount (1 mmol scale) |
| This compound | C₁₀H₁₂Br₂ | 292.01 | 1.0 | 292 mg |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 2.5 | 245.6 mg (356 µL) |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 0.05 (5 mol%) | 57.8 mg |
| Copper(I) Iodide | CuI | 190.45 | 0.10 (10 mol%) | 19.0 mg |
| Diisopropylamine (i-Pr₂NH) | C₆H₁₅N | 101.19 | 5.0 | 506.0 mg (708 µL) |
| Toluene, anhydrous | C₇H₈ | 92.14 | - | 15 mL |
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (292 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol), and copper(I) iodide (19.0 mg, 0.10 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (15 mL) and diisopropylamine (708 µL, 5.0 mmol).
-
Add trimethylsilylacetylene (356 µL, 2.5 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane eluent) to yield 1,3-bis((trimethylsilyl)ethynyl)-5-tert-butylbenzene.
Mandatory Visualizations
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.
Caption: General experimental workflow for Sonogashira coupling.
Application Notes and Protocols: Synthesis of Functionalized m-Xylene Derivatives Using 1,3-Dibromo-5-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized m-xylene scaffolds are crucial building blocks in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Their specific substitution pattern allows for the precise spatial arrangement of functional groups, which is critical for molecular recognition and biological activity. 1,3-Dibromo-5-tert-butylbenzene is a versatile starting material for accessing a wide range of these derivatives. The two bromine atoms can be selectively or sequentially functionalized through various cross-coupling reactions, and the sterically bulky tert-butyl group can influence the conformation of the final molecule and provide metabolic stability.
This document provides detailed protocols for the synthesis of functionalized m-xylene derivatives from this compound, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are widely used in medicinal chemistry due to their broad functional group tolerance and high yields.
Synthetic Pathways and Methodologies
The primary strategies for the functionalization of this compound involve sequential palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, it is possible to achieve mono- or di-substitution, leading to a diverse array of products.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Monofunctionalization via Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.01 mmol).[1]
-
Solvent Addition: Add a 1:1 (v/v) mixture of ethanol and water (5 mL).[1]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[1]
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines.[3][4][5] This reaction is highly versatile and accommodates a wide range of amine coupling partners.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Monofunctionalization via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), a suitable palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Inert Atmosphere: Seal the tube and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir. Monitor the reaction's progress using TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of functionalized m-xylene derivatives from this compound. Yields are indicative and may vary based on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-5-tert-butyl-1,1'-biphenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-5-tert-butyl-4'-methoxy-1,1'-biphenyl | 80-90 |
| 3 | 4-Cyanophenylboronic acid | 4'-(3-Bromo-5-tert-butylphenyl)benzonitrile | 75-85 |
| 4 | Thiophene-2-boronic acid | 2-(3-Bromo-5-tert-butylphenyl)thiophene | 70-80 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(3-Bromo-5-tert-butylphenyl)morpholine | 80-95 |
| 2 | Aniline | N-(3-Bromo-5-tert-butylphenyl)aniline | 70-85 |
| 3 | Benzylamine | N-Benzyl-3-bromo-5-tert-butylaniline | 75-90 |
| 4 | Pyrrolidine | 1-(3-Bromo-5-tert-butylphenyl)pyrrolidine | 85-95 |
Applications in Drug Development
The derivatives synthesized from this compound are valuable intermediates in drug discovery. The m-xylene core provides a rigid scaffold for presenting pharmacophoric elements in a defined three-dimensional orientation.[6][7] For example, diaryl ethers and biaryl compounds synthesized via these methods are common motifs in kinase inhibitors and other targeted therapies. The ability to introduce nitrogen-containing heterocycles through Buchwald-Hartwig amination is particularly important, as these groups are prevalent in many biologically active molecules.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable; keep away from ignition sources.
-
Aryl halides and some amines can be irritants or toxic. Consult the Safety Data Sheet (SDS) for each reagent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for the Functionalization of 1,3-Dibromo-5-tert-butylbenzene via Lithiation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 1,3-dibromo-5-tert-butylbenzene. The primary method detailed is the monolithiation of the starting material via lithium-halogen exchange, followed by quenching with various electrophiles to yield monosubstituted products. This approach offers a versatile platform for the synthesis of novel 3-bromo-5-tert-butylphenyl derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Overview and Reaction Principle
The selective functionalization of this compound is achieved through a lithium-halogen exchange reaction. This process involves the treatment of the dibromo compound with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. The organolithium reagent selectively replaces one of the bromine atoms with a lithium atom, forming a highly reactive aryllithium intermediate. This intermediate can then be trapped by a wide range of electrophiles to introduce a desired functional group at that position. The bulky tert-butyl group sterically hinders the ortho positions, directing the lithiation to one of the bromine-substituted carbons. Due to the statistical equivalence of the two bromine atoms, a single monolithiated species is predominantly formed.
Experimental Protocols
Safety Precautions: Organolithium reagents such as n-butyllithium and tert-butyllithium are highly pyrophoric and react violently with water and air. All reactions involving these reagents must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). It is highly recommended that researchers familiarize themselves with safe handling techniques for pyrophoric reagents before conducting these experiments.[1]
General Protocol for Monolithiation of this compound
This general procedure outlines the formation of the 3-bromo-5-tert-butylphenyllithium intermediate. The subsequent sections will detail the quenching of this intermediate with specific electrophiles.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, add this compound (1.0 equivalent).
-
Under a positive pressure of inert gas, dissolve the starting material in anhydrous THF or Et₂O (to a concentration of 0.2-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0-1.1 equivalents) dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange. The formation of the aryllithium species can often be observed by a color change.
-
The freshly prepared solution of 3-bromo-5-tert-butylphenyllithium is now ready for reaction with an electrophile.
Functionalization with Electrophiles: Specific Protocols
The following protocols detail the reaction of the in situ generated 3-bromo-5-tert-butylphenyllithium with various classes of electrophiles.
2.2.1. Synthesis of 3-Bromo-5-tert-butylbenzaldehyde via Formylation with N,N-Dimethylformamide (DMF)
-
Following the general monolithiation protocol (Section 2.1), to the solution of 3-bromo-5-tert-butylphenyllithium at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-bromo-5-tert-butylbenzaldehyde.
2.2.2. Synthesis of (3-Bromo-5-tert-butylphenyl)methanols via Reaction with Aldehydes and Ketones
-
Following the general monolithiation protocol (Section 2.1), to the solution of 3-bromo-5-tert-butylphenyllithium at -78 °C, add the desired aldehyde or ketone (1.1 equivalents), either neat or as a solution in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
After filtration and solvent removal, purify the resulting alcohol by flash column chromatography.
2.2.3. Synthesis of 3-Bromo-5-tert-butylbenzoic Acid via Carboxylation with Carbon Dioxide (CO₂)
-
Following the general monolithiation protocol (Section 2.1), bubble dry carbon dioxide gas through the solution of 3-bromo-5-tert-butylphenyllithium at -78 °C for 1-2 hours, or pour the aryllithium solution onto an excess of crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with water.
-
Make the aqueous layer acidic (pH ~2) by the addition of 1M hydrochloric acid (HCl).
-
Extract the carboxylic acid product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude 3-bromo-5-tert-butylbenzoic acid, which can be further purified by recrystallization or column chromatography.
2.2.4. Synthesis of (3-Bromo-5-tert-butylphenyl)silanes via Reaction with Chlorosilanes
-
Following the general monolithiation protocol (Section 2.1), to the solution of 3-bromo-5-tert-butylphenyllithium at -78 °C, add the desired chlorosilane (e.g., trimethylsilyl chloride, 1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with a non-polar organic solvent such as hexanes or diethyl ether.
-
Wash the combined organic layers with water and brine, and then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude silylated product, which can be purified by distillation or column chromatography.
2.2.5. Synthesis of 3-Bromo-5-tert-butylphenyl Disulfides via Reaction with Disulfides
-
Following the general monolithiation protocol (Section 2.1), to the solution of 3-bromo-5-tert-butylphenyllithium at -78 °C, add a solution of a disulfide (e.g., dimethyl disulfide, 1.2 equivalents) in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 2-3 hours and then allow it to warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
After filtration and removal of the solvent, purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the functionalization of this compound. Please note that yields are highly dependent on reaction scale, purity of reagents, and rigorous exclusion of air and moisture.
Table 1: Reaction Conditions for Monolithiation
| Parameter | Condition |
| Starting Material | This compound |
| Lithiating Agent | n-Butyllithium (n-BuLi) |
| Equivalents of n-BuLi | 1.0 - 1.1 |
| Solvent | Anhydrous THF or Et₂O |
| Temperature | -78 °C |
| Reaction Time | 1 - 2 hours |
Table 2: Functionalization of 3-Bromo-5-tert-butylphenyllithium
| Electrophile | Product Functional Group | Typical Yield Range (%) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 60 - 80 |
| Aldehydes/Ketones | Secondary/Tertiary Alcohol | 70 - 90 |
| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | 75 - 95 |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (-SiMe₃) | 80 - 95 |
| Dimethyl disulfide (MeSSMe) | Methylthioether (-SMe) | 65 - 85 |
Visualizations
Reaction Pathway
References
Application Notes: Synthesis of Substituted Benzenes Using 1,3-Dibromo-5-tert-butylbenzene
Introduction
1,3-Dibromo-5-tert-butylbenzene is a versatile and valuable building block in modern organic synthesis, particularly for the construction of polysubstituted aromatic compounds. Its structure, featuring two reactive bromine atoms positioned meta to each other and a sterically demanding tert-butyl group, allows for selective and sequential functionalization. The tert-butyl group enhances solubility in organic solvents and directs substitution patterns through steric hindrance. This document provides detailed protocols and application data for the use of this compound in key synthetic transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, which are fundamental to drug discovery and materials science.
Key Synthetic Applications
The two bromine atoms on the benzene ring can be functionalized selectively or sequentially using a variety of modern synthetic methods. The most common applications involve initial monofunctionalization, leaving the second bromine available for subsequent transformations.
Selective Monofunctionalization via Metal-Halogen Exchange
One of the most straightforward methods for selectively functionalizing one of the C-Br bonds is through metal-halogen exchange at low temperatures. The resulting organometallic intermediate (organolithium or Grignard reagent) can then be trapped with a suitable electrophile.
Workflow for Selective Monofunctionalization
Caption: General workflow for selective monofunctionalization.
Experimental Protocol 1: Synthesis of 1-(3-Bromo-5-(tert-butyl)phenyl)ethanone
This protocol details the selective monolithiation of this compound followed by quenching with N-methoxy-N-methylacetamide (Weinreb amide) to yield a ketone.[1]
Reaction Scheme:
This compound → (in presence of 1. n-BuLi, ether, -78°C; 2. N-methoxy-N-methylacetamide) → 1-(3-Bromo-5-(tert-butyl)phenyl)ethanone
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (5.0 g, 17.0 mmol) and 100 mL of anhydrous diethyl ether.
-
Cool the stirring solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 equivalents, 18.7 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add N-methoxy-N-methylacetamide (2.4 mL, 22.1 mmol) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Add water (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 150 mL).
-
Combine the organic extracts, wash with water (2 x 200 mL) and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (eluent: ethyl acetate/n-hexane, 1:28 v/v) to yield the pure product.
Quantitative Data:
| Reactant | Reagents | Product | Yield | Reference |
| This compound | 1. n-BuLi, ether, -78 °C2. N-methoxy-N-methylacetamide | 1-(3-Bromo-5-(tert-butyl)phenyl)ethanone | ~75% | [1] |
| This compound | 1. i-PrMgCl, THF2. Dimethylformamide (DMF) | 3-Bromo-5-(tert-butyl)benzaldehyde | High | [2] |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are cornerstones of modern medicinal chemistry and materials science.[3]
Key Cross-Coupling Methodologies
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1,3-Dibromo-5-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed mono-functionalization of 1,3-dibromo-5-tert-butylbenzene. The protocols cover four key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and the Heck reaction. Given the nature of the starting material, these protocols are designed to achieve selective mono-substitution, a crucial technique in the synthesis of complex organic molecules from readily available building blocks.
The selective functionalization of dihaloarenes is a powerful strategy in medicinal chemistry and materials science, allowing for the stepwise introduction of different substituents. This compound offers two reactive sites that can be sequentially addressed to create a diverse range of molecular architectures. The protocols provided herein are based on established methodologies for similar dihalogenated aromatic compounds and serve as a robust starting point for further optimization.
I. Suzuki-Miyaura Coupling: Mono-Arylation
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For this compound, a selective mono-arylation can be achieved by carefully controlling the stoichiometry of the reagents.
Representative Quantitative Data for Mono-Suzuki Coupling
The following table summarizes representative reaction conditions and outcomes for the mono-Suzuki coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 78 |
Experimental Protocol: Mono-Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water, 5 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-5-tert-butyl-1,1'-biphenyl.
Suzuki Coupling Workflow
Caption: Workflow for Mono-Suzuki Coupling.
II. Sonogashira Coupling: Mono-Alkynylation
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. Selective mono-alkynylation of this compound can be achieved, providing a valuable intermediate for further diversification.
Representative Quantitative Data for Mono-Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 50 | 8 | 82 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 10 | 90 |
Experimental Protocol: Mono-Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60°C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter through a pad of Celite®, and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 1-(3-bromo-5-tert-butylphenyl)-2-phenylethyne.
Sonogashira Catalytic Cycle
Caption: Sonogashira Catalytic Cycle.
III. Buchwald-Hartwig Amination: Mono-Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1] Selective mono-amination of this compound can be achieved to synthesize valuable aniline derivatives.
Representative Quantitative Data for Mono-Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 87 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 91 |
Experimental Protocol: Mono-amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).
-
Remove the Schlenk tube from the glovebox.
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100°C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(3-bromo-5-tert-butylphenyl)morpholine.
Buchwald-Hartwig Amination Workflow
Caption: Buchwald-Hartwig Amination Workflow.
IV. Heck Reaction: Mono-Vinylation
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[2][3] Selective mono-vinylation of this compound can be accomplished to introduce an alkene functionality.
Representative Quantitative Data for Mono-Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | NMP | 120 | 18 | 82 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 110 | 20 | 70 |
Experimental Protocol: Mono-Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and styrene (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100°C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford (E)-1-(3-bromo-5-tert-butylphenyl)-2-phenylethene.
Heck Reaction Catalytic Cycle
Caption: Heck Reaction Catalytic Cycle.
References
Application Notes and Protocols for the Mono-functionalization of 1,3-Dibromo-5-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective mono-functionalization of 1,3-dibromo-5-tert-butylbenzene. This versatile building block is a key intermediate in the synthesis of a variety of compounds relevant to pharmaceutical and materials science research. The protocols herein describe methodologies for monolithiation followed by electrophilic quench, as well as palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. Quantitative data is summarized in tables for easy comparison of methods, and reaction pathways and workflows are illustrated with diagrams.
Introduction
This compound is a symmetrically substituted aromatic compound that offers two reactive sites for functionalization. The selective reaction at one of these positions to generate mono-substituted products is a crucial step in the synthesis of complex molecules with specific substitution patterns. The tert-butyl group provides steric hindrance and influences the electronic properties of the aromatic ring, which can be exploited to achieve selectivity in various reactions. The resulting mono-functionalized products are valuable intermediates for the development of new pharmaceuticals, agrochemicals, and organic materials. This document outlines reliable protocols for achieving selective mono-functionalization through several key synthetic strategies.
Mono-functionalization via Lithiation and Electrophilic Quench
Selective monolithiation of this compound can be achieved by using one equivalent of an organolithium reagent at low temperature, followed by the addition of an electrophile. This method allows for the introduction of a variety of functional groups.
Experimental Protocols
Protocol 1.1: Synthesis of 1-(3-Bromo-5-(tert-butyl)phenyl)ethanone
This protocol describes the monolithiation of this compound followed by quenching with N-methoxy-N-methylacetamide to yield the corresponding acetophenone derivative.[1]
-
Materials: this compound, n-Butyllithium (n-BuLi), N-methoxy-N-methylacetamide, Anhydrous diethyl ether (Et₂O), Saturated aqueous ammonium chloride (NH₄Cl), Magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirring solution of this compound (5.0 g, 17.0 mmol) in dry Et₂O at -78°C under a nitrogen atmosphere, add n-Butyllithium (1.1 equiv.) dropwise.
-
Stir the reaction mixture for 30 minutes at -78°C.
-
Add N-methoxy-N-methylacetamide (2.4 ml, 22.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated solution of ammonium chloride.
-
Add water and extract the mixture with Et₂O (2 x 150 ml).
-
Wash the combined organic extracts with water (2 x 200 ml), dry with MgSO₄, and evaporate the solvent to give the crude product.
-
Purify the crude product by silica gel flash column chromatography using an ethyl acetate: n-hexane mixture (v:v = 1:28) as the eluent to give 1-(3-bromo-5-(tert-butyl)phenyl)ethanone.[1]
-
Protocol 1.2: Synthesis of 3-Bromo-5-tert-butylbenzaldehyde (General Procedure)
This protocol outlines a general procedure for the formylation of this compound via monolithiation and quenching with N,N-dimethylformamide (DMF).
-
Materials: this compound, n-Butyllithium (n-BuLi), N,N-dimethylformamide (DMF), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (1M), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF at -78°C under a nitrogen atmosphere.
-
Add n-BuLi (1.05 equiv.) dropwise and stir the mixture for 1 hour at -78°C.
-
Add anhydrous DMF (1.2 equiv.) and continue stirring at -78°C for 2 hours.
-
Warm the reaction to room temperature and quench with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 1.3: Synthesis of 3-Bromo-5-tert-butylbenzoic Acid (General Procedure)
This protocol describes the general synthesis of the corresponding benzoic acid by monolithiation and quenching with carbon dioxide (CO₂).
-
Materials: this compound, n-Butyllithium (n-BuLi), Dry carbon dioxide (CO₂), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (1M), Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF at -78°C under a nitrogen atmosphere.
-
Add n-BuLi (1.05 equiv.) dropwise and stir the mixture for 1 hour at -78°C.
-
Bubble dry CO₂ gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Acidify the reaction mixture with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
| Protocol | Electrophile | Product | Yield (%) | Reference |
| 1.1 | N-methoxy-N-methylacetamide | 1-(3-Bromo-5-(tert-butyl)phenyl)ethanone | Not specified | [1] |
| 1.2 | N,N-dimethylformamide (DMF) | 3-Bromo-5-tert-butylbenzaldehyde | Typically moderate to high | General Method |
| 1.3 | Carbon Dioxide (CO₂) | 3-Bromo-5-tert-butylbenzoic acid | Typically moderate to high | General Method |
Workflow Diagram
Caption: Workflow for mono-functionalization via lithiation and electrophilic quench.
Palladium-Catalyzed Mono-Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. By carefully controlling the stoichiometry of the coupling partner and the reaction conditions, selective mono-functionalization of this compound can be achieved.
Experimental Protocols
Protocol 2.1: Mono-Suzuki-Miyaura Coupling (General Procedure)
This protocol outlines a general procedure for the mono-arylation of this compound with a boronic acid.
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF/water mixture).
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (0.9-1.0 equiv.), palladium catalyst (1-5 mol%), and base (2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent.
-
Heat the reaction mixture at the appropriate temperature (typically 80-120°C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2.2: Mono-Buchwald-Hartwig Amination (General Procedure)
This protocol provides a general method for the mono-amination of this compound with a primary or secondary amine.
-
Materials: this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOtBu, K₃PO₄), Anhydrous solvent (e.g., Toluene, Dioxane).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), ligand (1.2-6 mol%), and base (1.2-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Add the anhydrous solvent.
-
Degas the mixture by several vacuum/inert gas cycles.
-
Heat the reaction to the desired temperature (typically 80-110°C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 2.3: Mono-Sonogashira Coupling (General Procedure)
This protocol describes a general method for the mono-alkynylation of this compound with a terminal alkyne.
-
Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine, Diisopropylamine), Solvent (e.g., THF, DMF).
-
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen solvent, add the palladium catalyst (1-5 mol%), CuI (1-10 mol%), and the base.
-
Degas the mixture with an inert gas.
-
Add the terminal alkyne (0.9-1.1 equiv.) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 2.4: Mono-Cyanation (General Procedure)
This protocol outlines a general procedure for the mono-cyanation of this compound.
-
Materials: this compound, Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Ligand (e.g., dppf), Solvent (e.g., DMF, DMA).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the cyanide source (0.5-1.0 equiv.), palladium catalyst (1-5 mol%), and ligand (if necessary).
-
Add the degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-140°C).
-
Monitor the reaction progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter.
-
Wash the filtrate with an aqueous solution (e.g., sodium bicarbonate or ammonia) to remove excess cyanide.
-
Dry the organic layer and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Moderate to High |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | Moderate to High |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 | Moderate to High |
| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | - | DMF | 120 | Moderate to High |
Note: Yields are general estimates and can vary significantly based on the specific substrates and reaction conditions.
Reaction Pathway Diagram
Caption: Pathways for palladium-catalyzed mono-cross-coupling reactions.
Safety Precautions
-
Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle under an inert atmosphere. They can also be toxic and should be handled with care.
-
Cyanide Salts: Zinc cyanide and other cyanide sources are highly toxic. Handle in a well-ventilated fume hood with appropriate PPE. Quench any residual cyanide with an oxidizing agent (e.g., bleach) before disposal.
-
Solvents: Use anhydrous solvents where specified. Many organic solvents are flammable and should be handled with care.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the selective mono-functionalization of this compound. The choice of method will depend on the desired functional group to be introduced. Lithiation followed by electrophilic quench offers a versatile route to a wide range of derivatives, while palladium-catalyzed cross-coupling reactions provide efficient methods for the formation of C-C and C-heteroatom bonds. These application notes should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
References
Applications of 1,3-Dibromo-5-tert-butylbenzene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-5-tert-butylbenzene is a substituted aromatic compound that holds potential as a versatile building block in the synthesis of advanced materials. Its dibromo functionality allows for various cross-coupling reactions, enabling the construction of complex molecular architectures such as conjugated polymers, dendrimers, and macrocycles. The presence of the bulky tert-butyl group can impart desirable properties to the resulting materials, including enhanced solubility, modified morphology, and controlled intermolecular interactions. This document aims to provide an overview of the potential applications of this compound in materials science, along with generalized experimental protocols for its utilization.
Note: Extensive literature searches did not yield specific examples of the use of this compound in the synthesis of materials for organic electronics, microporous organic polymers, or other advanced applications. Therefore, the following protocols are based on general methodologies for similar dibromo-aromatic compounds and should be considered as starting points for research and development.
Potential Applications
The unique structure of this compound makes it a candidate for the following areas of materials science:
-
Conjugated Polymers for Organic Electronics: The dibromo functionality allows for its incorporation into conjugated polymer backbones through polymerization reactions like Suzuki or Sonogashira coupling. The meta-linkage and the bulky tert-butyl group could lead to polymers with wide bandgaps, deep HOMO levels, and amorphous morphologies, which are desirable for applications in organic light-emitting diodes (OLEDs) as host materials or hole-transporting materials.
-
Microporous Organic Polymers (MOPs): The rigid structure and the presence of the bulky tert-butyl group could be exploited to create polymers with intrinsic microporosity. Such materials are of interest for gas storage, separation, and catalysis.
-
Dendrimers and Macrocycles: As a difunctional building block, it can be used in the iterative synthesis of dendrimers or in cyclization reactions to form macrocycles. The tert-butyl group can influence the overall shape and solubility of these complex architectures.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions that can be employed with this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is crucial for achieving desired results with this specific monomer.
Suzuki Coupling Polymerization
This protocol describes a general procedure for the synthesis of a conjugated polymer via Suzuki coupling.
Reaction Scheme:
General Suzuki Polymerization Workflow
Materials:
-
This compound
-
An appropriate aryldiboronic acid or ester comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq.), the aryldiboronic acid/ester comonomer (1.0 eq.), the palladium catalyst (1-5 mol%), and the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent and the base (2-4 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours.
-
Monitor the polymerization by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Filter the polymer and wash it extensively with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction or by dissolving it in a good solvent and re-precipitating.
-
Dry the polymer under vacuum to a constant weight.
Sonogashira Coupling Polymerization
This protocol provides a general method for synthesizing a poly(arylene ethynylene) using this compound.
Reaction Scheme:
General Sonogashira Polymerization Workflow
Materials:
-
This compound
-
An appropriate aryl diacetylene comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., Toluene, THF)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq.), the aryl diacetylene comonomer (1.0 eq.), the palladium catalyst (1-5 mol%), CuI (1-5 mol%), and the ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for 24-72 hours.
-
Monitor the progress of the polymerization by GPC.
-
Upon completion, cool the reaction mixture and precipitate the polymer in a non-solvent like methanol.
-
Filter and wash the polymer with methanol to remove catalysts and unreacted monomers.
-
Purify the polymer by dissolving and re-precipitating or by column chromatography if the molecular weight is low.
-
Dry the polymer under vacuum.
Data Presentation
As no specific materials synthesized from this compound have been reported in the searched literature, no quantitative data can be presented. Should research be undertaken using this monomer, the following tables provide a template for summarizing key material properties.
Table 1: Polymerization Results
| Polymer ID | Comonomer | Polymerization Method | Yield (%) | Mn (kDa) | Mw (kDa) | PDI |
| P1 | Suzuki | |||||
| P2 | Sonogashira |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index (Mw/Mn), determined by GPC.
Table 2: Photophysical Properties
| Polymer ID | Solvent | λ_abs (nm) | λ_em (nm) | Φ_PL |
| P1 | ||||
| P2 |
λ_abs = Absorption maximum, λ_em = Emission maximum, Φ_PL = Photoluminescence quantum yield.
Table 3: Thermal Properties
| Polymer ID | T_d (°C) (5% weight loss) | T_g (°C) |
| P1 | ||
| P2 |
T_d = Decomposition temperature, T_g = Glass transition temperature, determined by TGA and DSC respectively.
Conclusion
This compound presents itself as a potentially valuable monomer for the synthesis of novel organic materials. The protocols and data table templates provided herein are intended to serve as a foundation for researchers to explore the incorporation of this building block into new material systems. The bulky tert-butyl group is anticipated to play a significant role in defining the physical and photophysical properties of the resulting polymers and macromolecules. Further experimental work is required to fully elucidate the potential of this compound in materials science.
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling with Di-brominated Benzenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions involving di-brominated benzene substrates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Sonogashira coupling of di-brominated benzenes, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
Your reaction shows poor conversion of the starting di-brominated benzene, resulting in a low yield of the alkynylated product.
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage under an inert atmosphere to prevent degradation.[1] Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can improve the rate of oxidative addition.[2][3][4] |
| Poor Substrate Reactivity | Aryl bromides are less reactive than aryl iodides.[2][5] For challenging substrates, especially those with ortho-substituents causing steric hindrance, increasing the reaction temperature may be necessary.[6][7] Using a more polar solvent like DMF can sometimes enhance reaction rates.[8] |
| Insufficient Degassing | Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also contribute to catalyst decomposition.[1][5] Ensure the solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[9] |
| Inappropriate Base | The amine base is crucial for deprotonating the alkyne.[1] Ensure the base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess (typically 2-5 equivalents).[10] For some systems, a stronger base might be required. |
| Low Reaction Temperature | The oxidative addition of aryl bromides to the palladium(0) complex is often the rate-limiting step and may require elevated temperatures to proceed efficiently.[6] If starting at room temperature, consider gradually increasing the temperature to 50-100 °C.[6][11] |
Issue 2: Formation of Undesired Side Products
Significant amounts of homocoupled alkyne (Glaser coupling) or di-alkynylated benzene are observed.
| Potential Cause | Recommended Solutions |
| Oxygen in the Reaction | The presence of oxygen promotes the copper-catalyzed homocoupling of the terminal alkyne.[5] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.[1] |
| Excess Alkyne and/or Long Reaction Time | When aiming for mono-alkynylation, using a large excess of the alkyne or allowing the reaction to proceed for too long can favor the formation of the di-alkynylated product. Carefully control the stoichiometry of the alkyne (e.g., 1.0-1.2 equivalents for mono-substitution). Monitor the reaction progress by TLC or GC-MS to stop it once the mono-alkynylated product is maximized. |
| High Catalyst Loading or Temperature | Aggressive reaction conditions can sometimes lead to a loss of selectivity and the formation of the di-substituted product. Consider reducing the catalyst loading or lowering the reaction temperature to favor mono-substitution. |
| Copper(I) Co-catalyst | The copper co-catalyst is primarily responsible for promoting Glaser coupling.[5] Consider running the reaction under copper-free conditions. This may require the use of specific palladium catalysts, ligands, or a different base.[2][5] |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
A black precipitate forms in the reaction mixture, indicating that the palladium catalyst has decomposed.
| Potential Cause | Recommended Solutions |
| Impurities in Reagents or Solvents | Impurities can poison the catalyst, leading to its decomposition.[1] Use high-purity, anhydrous solvents and reagents. |
| Inappropriate Solvent Choice | Some solvents may not effectively stabilize the catalytic species. While THF is common, some anecdotal evidence suggests it can promote the formation of palladium black in certain cases.[1][9] Consider switching to a different solvent such as DMF, toluene, or simply using the amine base as the solvent.[6][8] |
| High Temperatures | Excessive heat can cause the palladium catalyst to agglomerate and precipitate as palladium black. If heating is necessary, do so gradually and maintain the lowest effective temperature. |
| Ligand Dissociation | The phosphine ligand stabilizes the palladium center. If the ligand dissociates, the catalyst can become unstable. Ensure an appropriate palladium-to-ligand ratio. Using bulky, electron-rich ligands can form more stable catalytic complexes.[2] |
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective mono-alkynylation of a di-brominated benzene?
Achieving selective mono-alkynylation requires careful control over reaction conditions to prevent the second bromine atom from reacting. Key strategies include:
-
Stoichiometry Control: Use a controlled amount of the terminal alkyne, typically around 1.0 to 1.2 equivalents.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or GC-MS and quench the reaction once the desired mono-alkynylated product is predominantly formed.
-
Lower Temperatures: Running the reaction at a lower temperature can help improve selectivity, as the activation energy for the second coupling may not be reached.
-
Site-Selectivity: If the bromine atoms are in non-equivalent positions (e.g., ortho vs. para to a directing group), the reaction may inherently favor one site due to electronic or steric effects.[12][13]
Q2: What is the general reactivity order for the two bromine atoms on the benzene ring?
The relative reactivity of the bromine atoms depends on their positions and the presence of other substituents on the ring. Generally:
-
Electronic Effects: Electron-withdrawing groups can increase the reactivity of a C-Br bond by making the carbon more electrophilic. Conversely, electron-donating groups can decrease reactivity.
-
Steric Hindrance: A bromine atom in a sterically hindered position (e.g., ortho to a bulky group) will be less reactive than a less hindered one.[4][7] For a simple di-brominated benzene like 1,4-dibromobenzene, the two positions are equivalent until the first coupling occurs. After the first coupling, the newly introduced alkynyl group can influence the reactivity of the remaining bromine.
Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are well-established.[5] They are particularly advantageous when the homocoupling of the alkyne (Glaser coupling) is a significant issue.[5] These reactions often require specific conditions to proceed efficiently, which may include:
-
The use of palladium catalysts with bulky, electron-rich ligands (e.g., N-heterocyclic carbenes or bulky phosphines).[2]
-
Higher reaction temperatures.
-
The use of a stronger base or a different solvent system.
Q4: My reaction has stalled. What are the first things I should check?
If your reaction is not progressing, perform these initial checks:
-
Inert Atmosphere: Ensure there are no leaks in your system and that a positive pressure of inert gas is maintained.
-
Catalyst Activity: The most common culprits are inactive catalysts.[1] Consider adding a small additional amount of fresh palladium catalyst and CuI.
-
Reagent Purity: Confirm the purity and dryness of your solvent, base, and starting materials.
-
Temperature: For aryl bromides, heating is often necessary to drive the reaction to completion.[5][6]
Experimental Protocol: Selective Mono-Sonogashira Coupling of 1,4-Dibromobenzene
This protocol provides a general methodology for the selective mono-alkynylation of 1,4-dibromobenzene with phenylacetylene.
Materials:
-
1,4-Dibromobenzene
-
Phenylacetylene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1,4-dibromobenzene (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS every hour.
-
Upon consumption of the starting material or when the maximum yield of the mono-alkynylated product is observed, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 1-bromo-4-(phenylethynyl)benzene.
Visualizations
Caption: A typical experimental workflow for Sonogashira coupling.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. books.lucp.net [books.lucp.net]
- 9. reddit.com [reddit.com]
- 10. DSpace [repository.kaust.edu.sa]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Technical Support Center: Optimizing Lithiation Conditions for 1,3-Dibromo-5-tert-butylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the selective monolithiation of 1,3-Dibromo-5-tert-butylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the recommended lithiating agent for selective monolithiation of this compound?
A1: For selective lithium-halogen exchange on aryl bromides, tert-butyllithium (t-BuLi) is generally the preferred reagent over n-butyllithium (n-BuLi). Studies on analogous compounds, such as 1-bromo-4-tert-butylbenzene, have shown that t-BuLi provides significantly higher yields of the desired lithiated product with minimal side reactions.[1][2][3][4] In contrast, n-BuLi, particularly in the presence of coordinating solvents like tetrahydrofuran (THF), can promote side reactions such as coupling.[1][2][3]
Q2: What is the optimal solvent system for this reaction?
A2: The ideal solvent system typically consists of a non-polar hydrocarbon, such as pentane or heptane, with a small amount of a coordinating ether like diethyl ether (Et₂O) or THF. This combination enhances the reactivity of the organolithium reagent while minimizing side reactions. For instance, the lithiation of 1-bromo-4-tert-butylbenzene with t-BuLi in a predominantly hydrocarbon medium containing a small quantity of ether results in yields exceeding 97%.[1][2][3][4]
Q3: At what temperature should the lithiation be performed?
A3: To ensure high selectivity and minimize side reactions, the lithiation should be carried out at low temperatures, typically -78 °C, which can be achieved with a dry ice/acetone bath. Maintaining a low temperature is critical to prevent unwanted side reactions such as benzyne formation or double lithiation.
Q4: How can I confirm the success of the lithiation before adding my electrophile?
A4: A common method to indirectly confirm the formation of the aryllithium intermediate is to take a small aliquot of the reaction mixture and quench it with a deuterated solvent, such as D₂O. Subsequent ¹H NMR analysis of the quenched sample should show a decrease in the signal corresponding to the aromatic proton at the lithiated position and the appearance of a new signal for the remaining aromatic protons, confirming the deuterium incorporation.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product after quenching with an electrophile.
| Possible Cause | Suggested Solution |
| Inactive Lithiating Agent | The titer of the butyllithium solution may be lower than stated. It is recommended to titrate the butyllithium solution prior to use to determine its exact concentration. |
| Presence of Moisture or Protic Solvents | Organolithium reagents are extremely sensitive to moisture and protic impurities. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use. All solvents and reagents should be anhydrous. |
| Reaction Temperature Too High | If the temperature rises significantly above -78 °C, the aryllithium intermediate may be unstable or undergo side reactions. Ensure the reaction vessel is well-immersed in the cooling bath and that additions are done slowly to control any exotherm. |
| Inefficient Lithium-Halogen Exchange | If using n-BuLi, consider switching to the more reactive t-BuLi. Also, ensure the solvent system is optimized; a small amount of a coordinating ether in a hydrocarbon solvent is often beneficial.[1][2][3][4] |
Problem 2: Formation of significant side products.
| Possible Cause | Side Product | Suggested Solution |
| Use of n-BuLi in THF | Dimerization or coupling products. | Switch to t-BuLi, which is less prone to coupling reactions. Alternatively, use a non-coordinating solvent like heptane with a minimal amount of ether.[1][2][3] |
| Reaction Temperature Too High | Benzyne-derived products. | Maintain a strict low-temperature profile throughout the reaction, especially during the addition of the lithiating agent. |
| Excess Lithiating Agent | Double lithiation product. | Use only one equivalent of the lithiating agent and add it slowly to the solution of the dibromobenzene. Titrating the butyllithium is crucial for accurate stoichiometry. |
| Reaction with Solvent | Products from the reaction of the organolithium with the solvent (e.g., THF). | Avoid prolonged reaction times in coordinating solvents. Use a predominantly hydrocarbon solvent system. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Material | This may indicate an incomplete reaction. Consider increasing the reaction time at low temperature or ensuring the activity of your lithiating agent. |
| Formation of Non-polar Side Products | Non-polar byproducts can be challenging to separate from the desired product. Careful column chromatography with a suitable solvent system is often required. Consider quenching any excess organolithium reagent with a small amount of a proton source before workup to minimize the formation of octane (from n-BuLi) or isobutane/isobutene (from t-BuLi). |
Data Presentation
Quantitative data for the selective monolithiation of this compound is not extensively reported. However, the following table summarizes the results from a study on the closely related model compound, 1-bromo-4-tert-butylbenzene, which can serve as a valuable guide for optimizing your reaction conditions.
Table 1: Lithiation of 1-bromo-4-tert-butylbenzene with n-BuLi and t-BuLi in Various Solvents
| Lithiating Agent | Solvent | Temperature (°C) | Product(s) | Yield of Lithiated Product (%) |
| n-BuLi | Heptane | 0 | No reaction | 0 |
| n-BuLi | Diethyl Ether | 0 | Lithium-bromine exchange | Slow reaction |
| n-BuLi | Heptane with catalytic THF | 0 | Lithium-bromine exchange | Nearly quantitative |
| n-BuLi | THF | 0 | Significant coupling | - |
| t-BuLi | Heptane | 0 | No reaction | 0 |
| t-BuLi | Heptane with catalytic Ether (e.g., Et₂O, THF) | 0 | Lithium-bromine exchange | > 97 |
Data adapted from studies on 1-bromo-4-tert-butylbenzene and should be used as a starting point for the optimization of this compound lithiation.[1][2][3][4]
Experimental Protocols
Recommended Protocol for Selective Monolithiation and Trapping with an Electrophile
This protocol is based on best practices for selective lithium-halogen exchange on aryl bromides.
Materials:
-
This compound
-
Anhydrous solvent (e.g., a mixture of 9:1 heptane:THF)
-
tert-Butyllithium (titrated solution in pentane)
-
Electrophile (e.g., N,N-dimethylformamide (DMF) or triisopropyl borate)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, flame-dried under vacuum
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Dissolve this compound (1.0 eq.) in the anhydrous solvent mixture (e.g., 9:1 heptane:THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of t-butyllithium (1.0 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
Trapping: Slowly add the chosen electrophile (1.1-1.2 eq.) to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Experimental workflow for the selective monolithiation of this compound.
Caption: Troubleshooting decision tree for low-yield lithiation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reaction with 1,3-Dibromo-5-tert-butylbenzene
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard formation from 1,3-dibromo-5-tert-butylbenzene. This can be a challenging reaction due to the presence of two bromine atoms and potential steric hindrance from the tert-butyl group.
Troubleshooting Guide
Question: My Grignard reaction with this compound is not initiating. What should I do?
Answer:
Failure to initiate is a common issue with Grignard reactions, especially with aryl bromides. Here are several steps you can take to troubleshoot this problem:
-
Ensure Rigorously Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) and cooled before use. The solvent (typically THF) must be anhydrous.[1]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to expose fresh magnesium.[2]
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours can help break up the oxide layer.
-
Chemical Activation:
-
Add a small crystal of iodine to the flask with the magnesium. The disappearance of the purple color indicates activation.
-
Add a few drops of 1,2-dibromoethane. This will react with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh surface.
-
-
-
Localized Heating: Gently warm a small spot of the flask containing the magnesium and a small amount of the dibromobenzene solution with a heat gun. Be cautious, as the reaction is exothermic and can become vigorous once initiated.
-
Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote initiation.
-
Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of another Grignar`d reagent can help to initiate the reaction.
Question: I am observing a significant amount of a high-boiling point byproduct that I suspect is from Wurtz coupling. How can I minimize this?
Answer:
Wurtz coupling is a major side reaction where the newly formed Grignard reagent reacts with the starting aryl bromide. To minimize this:
-
Slow Addition: Add the solution of this compound to the magnesium suspension very slowly and dropwise. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the reaction with magnesium over the coupling side reaction.[3]
-
Maintain Low Temperature: The formation of the Grignard reagent is exothermic. Use an ice bath to maintain a low reaction temperature, which will slow down the rate of the Wurtz coupling reaction.[3]
-
Use a Suitable Solvent: While THF is generally a good solvent for Grignard reactions, for substrates prone to Wurtz coupling, other ethers like 2-methyltetrahydrofuran (2-MeTHF) can sometimes give better results.[3]
-
Ensure Sufficient Magnesium Surface Area: Using a higher grade of magnesium turnings with a larger surface area can increase the rate of Grignard formation relative to the Wurtz coupling.
Question: I am trying to form the mono-Grignard reagent, but I seem to be getting a mixture of products, possibly including the di-Grignard. How can I improve selectivity?
Answer:
Selective formation of the mono-Grignard reagent from a dibromo compound requires careful control of stoichiometry.
-
Sub-stoichiometric Magnesium: Use a slight sub-stoichiometric amount of magnesium (e.g., 0.9 equivalents) relative to the this compound. This ensures that there is not enough magnesium to react with both bromine atoms.
-
Low Temperature: Performing the reaction at a low temperature can help to improve selectivity.
-
Alternative Methods: Consider a halogen-metal exchange reaction. For example, reacting this compound with an organolithium reagent like n-butyllithium at low temperature (-78 °C) can achieve selective mono-lithiation, which can then be used in subsequent reactions.[4] While not a Grignard reagent, it serves a similar synthetic purpose.
Frequently Asked Questions (FAQs)
What is the best solvent for preparing the Grignard reagent from this compound?
Tetrahydrofuran (THF) is generally the preferred solvent for preparing Grignard reagents from aryl bromides. It is a better solvating agent for the Grignard reagent than diethyl ether, which can lead to higher yields and reactivity. Ensure the THF is anhydrous.
How does the tert-butyl group affect the reaction?
The bulky tert-butyl group can exert steric hindrance, potentially slowing down the reaction rate compared to less substituted bromobenzenes. However, this steric bulk is generally not sufficient to completely prevent the reaction. It may also influence the relative reactivity of the two bromine atoms, although they are electronically equivalent in the starting material.
How can I confirm the formation and determine the concentration of my Grignard reagent?
The formation of the Grignard reagent is often visually indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish solution. To determine the concentration, you can perform a titration. A common method is to take an aliquot of the Grignard solution, quench it with a known excess of iodine, and then back-titrate the remaining iodine with a standardized sodium thiosulfate solution.
Is it possible to form the di-Grignard reagent from this compound?
Yes, it is possible to form the di-Grignard reagent. To favor its formation, you would use at least two equivalents of magnesium and typically longer reaction times and potentially higher temperatures (e.g., refluxing in THF) to drive the reaction to completion. However, the formation of the di-Grignard can be more challenging and may be accompanied by more side products.
Data on Reaction Parameters
| Parameter | To Favor Mono-Grignard Formation | To Favor Di-Grignard Formation | To Minimize Wurtz Coupling |
| Mg Stoichiometry | < 1 equivalent | > 2 equivalents | N/A |
| Temperature | Low temperature (e.g., 0 °C to RT) | Elevated temperature (e.g., Reflux) | Low temperature (e.g., 0 °C)[3] |
| Addition Rate | Slow, dropwise addition | Can be faster after initiation | Slow, dropwise addition[3] |
| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous THF or 2-MeTHF[3] |
Experimental Protocol: Selective Mono-Grignard Formation
This protocol is a general guideline for the selective formation of 3-bromo-5-tert-butylphenylmagnesium bromide. Optimization may be required.
Materials:
-
This compound (1.0 eq.)
-
Magnesium turnings (0.9 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-dibromoethane (a few drops)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Add the magnesium turnings to the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (about 5-10%) of this solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun until initiation occurs.
-
Addition: Once the reaction has initiated, cool the flask in an ice bath. Add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The completion of the reaction is indicated by the consumption of most of the magnesium.
-
Use: The resulting greyish solution of the Grignard reagent is ready to be used in the subsequent reaction step. It is recommended to determine the concentration by titration before use.
Visualizations
Caption: Troubleshooting workflow for low yield in Grignard formation.
Caption: Reaction pathways in the Grignard formation.
References
Technical Support Center: Synthesis of 1,3-Dibromo-5-tert-butylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dibromo-5-tert-butylbenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experiment.
Troubleshooting Guide
Q1: My reaction is producing a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for the desired this compound?
A1: Achieving selective di-bromination requires careful control of the reaction stoichiometry and conditions. Over-bromination is a common issue.
-
Stoichiometry: Ensure the molar ratio of bromine to tert-butylbenzene is precisely controlled. Using a slight excess of the substrate (tert-butylbenzene) can help minimize the formation of higher brominated species. A good starting point is a 2:1 molar ratio of bromine to tert-butylbenzene.
-
Reaction Temperature: Perform the reaction at a low temperature, typically around 0°C, to reduce the reaction rate and improve selectivity.[1] Higher temperatures can lead to increased formation of byproducts.
-
Slow Addition of Bromine: Add the bromine dropwise to the reaction mixture over an extended period. This maintains a low concentration of bromine at any given time, favoring di-bromination over tri-bromination.
Q2: I am observing the formation of significant amounts of 1-bromo-4-tert-butylbenzene and other isomeric dibromo-tert-butylbenzenes. How can I favor the formation of the 1,3-isomer?
A2: The tert-butyl group is an ortho-, para-directing group due to its electron-donating nature. Therefore, the initial bromination of tert-butylbenzene will predominantly yield 1-bromo-4-tert-butylbenzene. Directing the second bromine atom to the meta position relative to the first bromine is challenging.
-
Starting Material: A more effective strategy to obtain the 1,3-dibromo isomer is to start with a meta-substituted precursor if possible. However, if starting from tert-butylbenzene, the reaction conditions need to be carefully optimized.
-
Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., iron powder, FeBr₃, AlCl₃) can influence isomer distribution. While iron powder is commonly used, experimenting with different Lewis acids might offer better regioselectivity in some cases.
Q3: My final product is contaminated with a compound that appears to have lost the tert-butyl group. What is this side reaction and how can I prevent it?
A3: This side reaction is likely bromo-de-tert-butylation, where a bromine atom replaces the tert-butyl group. This can occur, especially under forcing reaction conditions.
-
Reaction Conditions: Avoid high temperatures and prolonged reaction times, which can promote the cleavage of the tert-butyl group.
-
Acid Strength: The use of very strong Lewis acids can also facilitate dealkylation. Using a milder catalyst or a smaller amount of the catalyst might reduce this side reaction. The concurrent bromo-de-protonation and bromo-de-tert-butylation have been observed in the bromination of 1,3,5-tri-tert-butylbenzene.[2]
Q4: The reaction is sluggish and gives a low yield of the desired product. What can I do to improve the reaction rate and yield?
A4: A slow reaction rate can be due to several factors.
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Catalyst Activity: Ensure the Lewis acid catalyst is fresh and anhydrous. Moisture can deactivate the catalyst.
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Reaction Temperature: While low temperatures are recommended for selectivity, if the reaction is too slow, a slight increase in temperature (e.g., to room temperature) after the initial addition of bromine at 0°C might be necessary. Monitor the reaction progress closely by TLC or GC to avoid the formation of byproducts.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the catalyst is a solid like iron powder.
Frequently Asked Questions (FAQs)
Q1: What is the expected isomer distribution in the mono-bromination of tert-butylbenzene?
A1: The non-catalytic bromination of tert-butylbenzene in 85% acetic acid at 25°C yields approximately 97.3% p-bromo-tert-butylbenzene, 1.20% o-bromo-tert-butylbenzene, and 1.47% m-bromo-tert-butylbenzene.[3] This highlights the strong para-directing effect of the tert-butyl group.
Q2: Can I use N-bromosuccinimide (NBS) for this reaction?
A2: N-bromosuccinimide (NBS) is typically used for benzylic bromination in the presence of a radical initiator. Since tert-butylbenzene lacks benzylic hydrogens, NBS is not the appropriate reagent for the electrophilic aromatic substitution required to form this compound.[4]
Q3: What is a suitable solvent for the synthesis of this compound?
A3: A non-polar, inert solvent is generally preferred for this reaction. Carbon tetrachloride (CCl₄) has been used, although due to its toxicity, alternative solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are often employed.[1]
Q4: What is the best method to purify the final product?
A4: Purification can be challenging due to the presence of isomers and other byproducts with similar physical properties.
-
Distillation: Fractional distillation under reduced pressure can be effective in separating the desired product from starting material and mono-brominated intermediates.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent such as hexane or ethanol can be an effective purification method.[1]
-
Column Chromatography: For high purity, silica gel column chromatography using a non-polar eluent like hexane or petroleum ether can separate the isomers.
Quantitative Data Summary
| Side Reaction/Product | Condition | Yield/Distribution | Reference |
| Isomer Distribution (Mono-bromination) | Non-catalytic, 85% Acetic Acid, 25°C | p-bromo: 97.3%, o-bromo: 1.20%, m-bromo: 1.47% | [3] |
| Over-bromination | Bromination of 1,3,5-tri-tert-butylbenzene at 0°C | Small quantity (ca. 3% or more) of di-bromo product is inevitable | [1] |
| Bromo-de-tert-butylation | Bromination of 1,3,5-tri-tert-butylbenzene | Occurs concurrently with bromo-de-protonation | [2] |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the principles of electrophilic aromatic bromination. Optimization may be required.
Materials:
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tert-Butylbenzene
-
Bromine
-
Iron powder (catalyst)
-
Dichloromethane (solvent)
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10% Sodium hydroxide solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add tert-butylbenzene and dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Add a catalytic amount of iron powder to the stirred solution.
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Slowly add a solution of bromine in dichloromethane from the dropping funnel to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours. The reaction progress can be monitored by TLC or GC.
-
Once the reaction is complete, quench the reaction by carefully adding ice-cold water.
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Transfer the mixture to a separatory funnel and wash sequentially with 10% sodium hydroxide solution (to remove excess bromine), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.
Reaction Pathway and Side Reactions
Caption: Synthesis pathway and potential side reactions.
This diagram illustrates the main reaction pathway from tert-butylbenzene to the desired this compound, along with the common side reactions of over-bromination, formation of other isomers, and bromo-de-tert-butylation.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
Technical Support Center: Purification of 1,3-Dibromo-5-tert-butylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,3-Dibromo-5-tert-butylbenzene from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Incomplete reaction. | Ensure the correct stoichiometry of bromine (2 equivalents) is used during the synthesis. A reduction in the amount of bromine can lead to contamination with unreacted 1,3,5-tri-tert-butylbenzene, which is very difficult to separate.[1] |
| Product loss during recrystallization. | While recrystallization from hexane or petroleum ether can yield pure white crystals, it may lead to reduced yields.[1] Consider collecting and re-purifying mother liquors. | |
| Inefficient extraction. | After quenching the reaction, ensure thorough extraction with a suitable solvent like ethyl acetate (e.g., 3 x 100 mL).[2] | |
| Product Contaminated with Starting Material (1,3,5-Tri-tert-butylbenzene) | Incorrect bromine stoichiometry. | Use of less than two equivalents of bromine will result in contamination with the starting material.[1] Separation of these two compounds is extremely difficult.[1] |
| Insufficient reaction time. | A minimum reaction time of approximately 4 hours is recommended, though leaving it overnight can yield similar results.[1] | |
| Presence of Di-bromo Substituted By-products | Reaction temperature too high. | It is crucial to perform the bromination reaction at 0°C to minimize the formation of by-products.[1] Even under optimal conditions, a small amount (around 3% or more) of the di-bromo substituted product is often unavoidable.[1] |
| Difficulty in Separating Isomers | Steric and electronic effects. | The tert-butyl group influences the regioselectivity of bromination. While the this compound is the desired product, other isomers can form. Careful control of reaction conditions is key. |
| Oily Product Instead of Crystals After Recrystallization | Impurities preventing crystallization. | The presence of unreacted starting materials or by-products can inhibit crystal formation. Attempt purification by column chromatography before recrystallization. |
| Incorrect solvent or cooling rate. | Experiment with different crystallization solvents or a slower cooling process to encourage crystal growth. | |
| Poor Separation During Column Chromatography | Incorrect eluent system. | For silica gel column chromatography, petroleum ether has been successfully used as an eluent.[2] A gradient elution might be necessary to separate compounds with similar polarities. |
| Column overloading. | Do not exceed the loading capacity of your column. A highly concentrated, narrow band of the sample should be applied to the top of the silica gel.[3] | |
| Improperly packed column. | Ensure the silica gel is packed uniformly without any cracks or air bubbles to achieve good separation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted starting material (1,3,5-tri-tert-butylbenzene) and over-brominated products (di-bromo substituted isomers).[1] The formation of these impurities is highly dependent on the reaction conditions, particularly the stoichiometry of bromine and the reaction temperature.[1]
Q2: What is the recommended method for purifying crude this compound?
A2: Both recrystallization and silica gel column chromatography are effective methods. Recrystallization from hexane or petroleum ether can yield a pure product but may result in lower yields.[1] Column chromatography using silica gel and petroleum ether as the eluent is also a reliable method for obtaining the pure compound.[2]
Q3: How can I remove unreacted bromine from the reaction mixture?
A3: Excess bromine can be removed by washing the organic layer with a 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.[1]
Q4: What are the key parameters to control during the synthesis to ensure a cleaner reaction mixture?
A4: The two most critical parameters are:
-
Stoichiometry: Use exactly two equivalents of bromine to minimize unreacted starting material.[1]
-
Temperature: Maintain the reaction temperature at 0°C to reduce the formation of by-products.[1]
Q5: Is this compound a solid or a liquid at room temperature?
A5: It can exist as either a solid or a liquid at room temperature, with a melting point of 28°C.
Experimental Protocols
Recrystallization Protocol
-
Dissolve the crude this compound in a minimal amount of hot hexane or petroleum ether.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For further crystallization, place the solution in an ice bath.
-
Collect the resulting white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Silica Gel Column Chromatography Protocol
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen eluent (e.g., petroleum ether).[4] Ensure the silica bed is compact and level. Add a layer of sand on top to protect the silica surface.[4]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the column.[3]
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure if necessary to maintain a steady flow rate.
-
Monitor the Elution: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[4]
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
preventing over-bromination in the synthesis of 1,3-Dibromo-5-tert-butylbenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 1,3-Dibromo-5-tert-butylbenzene, with a focus on preventing over-bromination. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: My reaction is producing a significant amount of 1,3,5-tribromo-tert-butylbenzene. How can I minimize this over-bromination?
A1: Over-bromination is a common issue in electrophilic aromatic substitutions. To minimize the formation of the tribromo byproduct, consider the following strategies:
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Stoichiometry Control: Carefully control the molar equivalents of the brominating agent. Using a precise stoichiometry of bromine (or another brominating agent) to the starting material (1-bromo-3-tert-butylbenzene or 3-tert-butylaniline) is crucial. An excess of the brominating agent will favor polysubstitution.
-
Reaction Temperature: Perform the reaction at a lower temperature. Electrophilic aromatic substitution is temperature-dependent, and lower temperatures can increase selectivity by slowing down the overall reaction rate, allowing for better control.[1] For similar brominations, carrying out the reaction at 0°C has been shown to reduce the formation of byproducts.[1]
-
Slow Addition of Brominating Agent: Instead of adding the brominating agent all at once, a slow, dropwise addition can help maintain a low concentration of the electrophile in the reaction mixture, thus favoring the desired dibromination over further substitution.
Q2: The reaction is incomplete, and I am recovering a large amount of the starting material. What could be the cause?
A2: Incomplete conversion can stem from several factors:
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Insufficient Brominating Agent: While avoiding excess is key to preventing over-bromination, too little of the brominating agent will naturally lead to an incomplete reaction. Ensure your starting materials are accurately weighed and the stoichiometry is correct.
-
Inadequate Reaction Time or Temperature: The reaction may require a longer duration or a slightly higher temperature to proceed to completion.[1] If you are running the reaction at a low temperature to prevent over-bromination, you may need to extend the reaction time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Catalyst Deactivation: If you are using a Lewis acid catalyst, it may have been deactivated by moisture or other impurities. Ensure you are using anhydrous conditions and high-purity reagents.
Q3: I am having difficulty purifying the desired this compound from the reaction mixture. What are the recommended purification methods?
A3: The purification of this compound can be challenging due to the similar physical properties of the starting material, desired product, and byproducts.
-
Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure (Kugelrohr apparatus) can be an effective purification method.[1]
-
Recrystallization: This technique can be highly effective for isolating the desired product, provided a suitable solvent system is identified.[1] Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Column Chromatography: For small-scale reactions or when high purity is required, column chromatography is a viable option. A non-polar eluent system is typically used for separating aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the role of the tert-butyl group in the bromination of the aromatic ring?
A1: The tert-butyl group is an activating group in electrophilic aromatic substitution, meaning it increases the reactivity of the benzene ring towards electrophiles.[2] It is an ortho, para-director. However, due to its large steric bulk, it significantly hinders substitution at the ortho positions. This steric hindrance is advantageous in directing the incoming bromine atoms to the desired positions.
Q2: What are the common brominating agents used for this type of synthesis?
A2: Several reagents can be used for the bromination of aromatic compounds:
-
Molecular Bromine (Br₂): Often used in conjunction with a Lewis acid catalyst like FeBr₃ or iron powder.[1][3]
-
N-Bromosuccinimide (NBS): A milder brominating agent that can be used with a catalytic amount of acid.[4] Using a less reactive brominating source can sometimes improve selectivity.[5]
Q3: Why is a Lewis acid catalyst often required for the bromination of aromatic rings?
A3: Aromatic rings, like benzene, are relatively unreactive towards electrophiles compared to alkenes.[3] A Lewis acid catalyst, such as FeBr₃, is used to polarize the Br-Br bond in molecular bromine, creating a more potent electrophile (a "Br⁺" equivalent) that can more readily attack the electron-rich aromatic ring.[3]
Quantitative Data Summary
The following table summarizes key reaction parameters and their influence on the synthesis of this compound, based on general principles of electrophilic aromatic substitution and analogous reactions.
| Parameter | Condition | Expected Outcome on Product Distribution | Rationale |
| Bromine Equivalents | 2.0 equivalents | Higher yield of this compound | Stoichiometrically favors the desired product. |
| > 2.0 equivalents | Increased formation of 1,3,5-tribromo-tert-butylbenzene | Excess brominating agent promotes polysubstitution.[1] | |
| < 2.0 equivalents | Incomplete reaction, presence of starting material | Insufficient electrophile for complete conversion. | |
| Temperature | 0°C | Higher selectivity for the desired product | Reduces the rate of over-bromination.[1] |
| Room Temperature | Increased reaction rate, but lower selectivity | May lead to a higher proportion of over-brominated byproducts. | |
| Addition of Bromine | Slow, dropwise | Higher selectivity | Maintains a low concentration of the electrophile. |
| Rapid, single portion | Lower selectivity | A high initial concentration of bromine can increase the likelihood of polysubstitution. |
Experimental Protocols
The following is an adapted experimental protocol for the synthesis of this compound from 1-bromo-3-tert-butylbenzene, based on a similar procedure for the bromination of 1,3,5-tri-tert-butylbenzene.[1]
Materials:
-
1-bromo-3-tert-butylbenzene
-
Molecular Bromine (Br₂)
-
Iron powder
-
Carbon tetrachloride (or a suitable alternative solvent)
-
10% Sodium hydroxide solution
-
Water
-
Magnesium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 1-bromo-3-tert-butylbenzene in carbon tetrachloride.
-
Cool the solution to 0°C using an ice bath.
-
Add iron powder to the cooled solution.
-
Slowly add one molar equivalent of bromine to the stirred solution at 0°C.
-
Continue stirring the reaction mixture at 0°C for a minimum of 4 hours. The reaction progress can be monitored by TLC or GC.[1]
-
After the reaction is complete, pour the mixture into cold water.
-
Separate the organic layer.
-
Wash the organic layer with a 10% sodium hydroxide solution to remove any unreacted bromine, followed by washing with water until the organic layer is neutral.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or recrystallization to obtain this compound.[1]
Visualizations
Caption: A workflow for troubleshooting and minimizing over-bromination.
This technical support guide is intended for informational purposes and should be used in conjunction with established laboratory safety practices and a thorough literature review.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. fiveable.me [fiveable.me]
- 3. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Reaction Temperature for Selective Substitution
Welcome to the technical support center for managing reaction temperature in selective substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions. Precise temperature control is paramount for achieving high selectivity and yield in substitution reactions. This guide will help you navigate the complexities of temperature management in your experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter during your selective substitution experiments and provides step-by-step guidance to resolve them.
Issue 1: Low Selectivity - Formation of Multiple Products
Symptoms:
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Your reaction is producing a mixture of constitutional isomers (regioisomers).
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You are observing a significant amount of elimination byproducts alongside your desired substitution product.
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Chemoselectivity is poor, with reactions occurring at unintended functional groups.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Reaction is under thermodynamic control, favoring the more stable but undesired product. | 1. Lower the reaction temperature. This will favor the kinetically controlled product, which is formed faster and may be your desired isomer.[1][2][3][4][5] 2. Use a sterically hindered base at low temperatures if applicable, especially in deprotonation reactions, to favor the kinetic enolate.[3] 3. Shorten the reaction time. Prolonged reaction times can allow for the equilibration of products, leading to the thermodynamic mixture.[3] |
| High temperature is promoting elimination reactions. | 1. Decrease the reaction temperature. Higher temperatures provide the activation energy needed for elimination to compete with substitution and also increase the entropy of the system, which favors elimination.[6][7][8][9][10] 2. Use a less hindered, more nucleophilic base/reagent. Bulky bases are more likely to act as bases rather than nucleophiles, promoting elimination. |
| Incorrect temperature for optimal chemoselectivity. | 1. Perform a temperature screen. Run the reaction at a range of temperatures (e.g., -78°C, -20°C, 0°C, room temperature) to identify the optimal temperature for the desired selective reaction. 2. Consult literature for similar transformations. The optimal temperature for a specific functional group protection or modification is often well-documented. |
Issue 2: Inconsistent Results or Poor Reproducibility
Symptoms:
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Reaction outcomes (yield, selectivity) vary significantly between batches, even with the same protocol.
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Difficulty in reproducing results from a literature precedent.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inaccurate temperature monitoring and control. | 1. Ensure your temperature probe is correctly calibrated and positioned. The probe should be immersed in the reaction mixture, not touching the flask walls. 2. Use a reliable temperature control system. For precise control, use a circulating bath (chiller/heater) with a feedback loop to the internal reaction temperature.[11][12][13] 3. Account for exotherms/endotherms. For highly exothermic or endothermic reactions, the internal temperature can deviate significantly from the bath temperature. Use controlled, slow addition of reagents to manage temperature fluctuations.[14] |
| "Room temperature" is not a consistent variable. | 1. Define and record the actual ambient temperature. "Room temperature" can fluctuate, affecting reaction rates and selectivity.[15] 2. For sensitive reactions, use a temperature-controlled bath set to a specific temperature (e.g., 20°C or 25°C) for consistency. |
| Scaling up the reaction without adjusting for heat transfer. | 1. Recognize that heat transfer is less efficient at larger scales. The surface-area-to-volume ratio decreases as the reaction scale increases, making it harder to dissipate or supply heat.[15][16][17] 2. Use a jacketed reactor for better temperature control at larger scales. [13] 3. Perform a calorimetry study during scale-up to understand the reaction's thermal profile and identify potential hazards.[16][18] |
Frequently Asked Questions (FAQs)
Q1: How does temperature influence the competition between kinetic and thermodynamic products in a substitution reaction?
A1: In reactions with competing pathways, temperature plays a critical role in determining the product distribution.
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Kinetic Control (Low Temperature): At lower temperatures, the reaction is typically under kinetic control. The product that is formed the fastest (i.e., has the lowest activation energy) will be the major product, even if it is less stable.[1][2][4][5] These conditions favor irreversible or slowly reversible reactions.
-
Thermodynamic Control (High Temperature): At higher temperatures, the system has enough energy to overcome the activation barriers of both pathways, and the reaction becomes reversible. This allows the products to equilibrate, and the most stable product (the thermodynamic product) will be favored.[1][2][3][4]
Q2: Why does increasing the reaction temperature often lead to more elimination byproducts?
A2: Increasing the temperature generally favors elimination over substitution for two main reasons:
-
Activation Energy: Elimination reactions often have a higher activation energy than substitution reactions.[9] By increasing the temperature, more molecules have sufficient energy to overcome this higher barrier, increasing the rate of elimination relative to substitution.
-
Entropy: Elimination reactions typically result in an increase in the number of molecules in the system, which leads to a positive change in entropy (ΔS).[6][7][9][10] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive TΔS term at higher temperatures makes the ΔG for elimination more negative (more favorable).[7][9][10]
Q3: What are the best practices for setting up a reaction to maintain a constant low temperature?
A3: Maintaining a stable low temperature is crucial for many selective substitution reactions.
-
Use a Circulating Chiller: A chilling circulator connected to a jacketed reaction vessel or a cooling coil immersed in the reaction is the most precise method.[11][13] These systems can maintain a set temperature with high accuracy.
-
Insulate Your Apparatus: Properly insulating the reaction flask and any exposed tubing will minimize heat exchange with the surrounding environment.
-
Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
-
Slow Addition: For exothermic reactions, add reagents slowly to allow the cooling system to dissipate the generated heat and prevent a temperature spike.[14]
Q4: I am scaling up a reaction and observing a decrease in selectivity. What could be the cause?
A4: A common issue during scale-up is a change in reaction selectivity due to challenges in temperature management.[16] The primary reason is the change in the surface-area-to-volume ratio. Smaller flasks have a larger ratio, allowing for more efficient heat transfer. As you scale up, the volume increases more rapidly than the surface area, making it harder to remove heat from an exothermic reaction or to heat an endothermic one uniformly.[16][17] This can lead to localized "hot spots" where the temperature is higher than intended, promoting side reactions like elimination or the formation of thermodynamic byproducts.
Experimental Protocols
Protocol 1: Temperature Screening for Optimal Regioselectivity
This protocol outlines a general procedure for determining the optimal temperature for a regioselective substitution reaction.
Objective: To identify the reaction temperature that provides the highest ratio of the desired regioisomer to undesired regioisomers.
Materials:
-
Substrate
-
Reagent
-
Solvent
-
Temperature-controlled reaction system (e.g., jacketed reactor with circulator or multiple reaction blocks at different temperatures)
-
Stirring apparatus
-
Inert atmosphere setup (if required)
-
Quenching solution
-
Analytical instrumentation (e.g., GC-MS, LC-MS, NMR) for product ratio determination
Procedure:
-
Set up a series of identical reactions in parallel.
-
Dissolve the substrate in the chosen solvent in each reaction vessel under an inert atmosphere if necessary.
-
Equilibrate each reaction vessel to its target temperature (e.g., -78°C, -40°C, -20°C, 0°C, 25°C).
-
Add the reagent to each reaction mixture simultaneously (if possible) or in a consistent, timed manner.
-
Allow the reactions to proceed for a predetermined amount of time, ensuring all reactions run for the same duration.
-
Quench all reactions simultaneously by adding the appropriate quenching solution.
-
Work up each reaction mixture identically to isolate the crude product.
-
Analyze a sample from each reaction using an appropriate analytical technique to determine the ratio of the regioisomers.
-
Tabulate the results to identify the temperature that yields the highest selectivity for the desired product.
Visualizations
Caption: Workflow for optimizing reaction temperature for selectivity.
Caption: Decision tree for troubleshooting low selectivity issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. google.com [google.com]
- 11. camlab.co.uk [camlab.co.uk]
- 12. Controlling an Experiment's Temperature | Lab Manager [labmanager.com]
- 13. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. sdlookchem.com [sdlookchem.com]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in Suzuki coupling of 1,3-Dibromo-5-tert-butylbenzene
Topic: Troubleshooting Low Yields in Suzuki Coupling of 1,3-Dibromo-5-tert-butylbenzene
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling with this compound is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
A1: Low yields with this substrate often stem from a combination of steric hindrance and the challenges of di-substitution. The tert-butyl group and the 1,3-dibromo substitution pattern create a sterically congested environment around the reaction centers. Key areas to check are:
-
Catalyst System Inefficiency: The choice of palladium catalyst and ligand is critical for sterically hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Suboptimal Reaction Conditions: The base, solvent, and temperature play a crucial role and must be carefully selected to favor the desired reaction pathway.[2][3]
-
Competing Side Reactions: Undesired reactions such as protodeboronation, homocoupling, and hydrodehalogenation can consume starting materials and reduce the yield.[1][4]
-
Incomplete Reaction or Mono-substitution: The second coupling reaction is often more difficult than the first due to increased steric hindrance. The reaction may stop at the mono-substituted product.
-
Reagent and Setup Integrity: The quality of the reagents and the exclusion of oxygen are fundamental for a successful reaction.[5][6]
Q2: How does steric hindrance from the tert-butyl group and the second bromine atom affect the reaction, and how can I overcome it?
A2: Steric hindrance can impede two key steps in the catalytic cycle:
-
Oxidative Addition: The bulky groups can block the palladium catalyst from inserting into the Carbon-Bromine bond.[1]
-
Reductive Elimination: The final step to form the new C-C bond is also hindered by the congestion around the palladium center.[1]
Solutions: To overcome these steric challenges, you should employ a more robust catalyst system.
-
Use Bulky, Electron-Rich Ligands: Modern phosphine ligands, often called Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are designed to accelerate both oxidative addition and reductive elimination for hindered substrates.[4][7] N-heterocyclic carbene (NHC) ligands are also highly effective.[8][9]
-
Consider Precatalysts: Using well-defined palladium precatalysts (e.g., PEPPSI-type or Buchwald palladacycle precatalysts) can ensure a higher concentration of the active Pd(0) species in the reaction, improving efficiency.[4][7]
Q3: I am observing significant amounts of side products. What are the most common ones and how can I minimize them?
A3: The primary side reactions in Suzuki couplings are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the cleavage of the C-B bond on your boronic acid/ester, replacing it with a hydrogen atom.[5] It is often promoted by excess water or harsh basic conditions.
-
Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. Boronic acid homocoupling is often promoted by the presence of oxygen.[10][11]
-
Dehalogenation (Hydrodehalogenation): The aryl bromide is reduced, replacing the bromine with a hydrogen atom.
Q4: What are the optimal base and solvent combinations for this reaction?
A4: The choice of base and solvent is interdependent and critical for success.
-
Base Selection: The base activates the boronic acid for the transmetalation step.[3] For sterically hindered couplings, a moderately strong base is often required.
-
Solvent Selection: Aprotic solvents are generally preferred.
-
Common Choices: 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are widely used.[12][13] Often, a mixture with a small amount of water (e.g., Dioxane/H₂O 4:1) is used to help dissolve the base, though this can increase the risk of protodeboronation.[14][15] For sensitive substrates, anhydrous conditions may be necessary.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Sterically Hindered Di-substituted Aryl Bromides
The following table summarizes starting conditions adapted from successful Suzuki couplings of similar challenging substrates. Optimization for this compound is recommended.
| Catalyst System | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference(s) |
| Pd₂(dba)₃ / SPhos | 1.5 - 2 | K₃PO₄ (3.0) | Toluene or Dioxane | 80 - 110 | 12 - 24 | High | [4] |
| Pd(OAc)₂ / P(t-Bu)₃ | 2 - 3 | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | Good to High | [4][16] |
| Pd(dppf)Cl₂ | 3 - 5 | K₂CO₃ (2.0) | DME or Dioxane/H₂O | 80 - 100 | 2 - 18 | Moderate to High | [17][18] |
| Pd(PPh₃)₄ | 5 - 6 | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | 12 - 24 | Moderate | [17][19] |
Experimental Protocols
General Protocol for Double Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Palladium Precatalyst (e.g., SPhos-Pd-G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[7][16]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours) until the starting material is consumed. The reaction may take 12-24 hours.[16][17]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[5]
Mandatory Visualization
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
removal of unreacted starting material from 1,3-Dibromo-5-tert-butylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-5-tert-butylbenzene. The focus is on the effective removal of unreacted starting materials and other impurities.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Question: I am having difficulty separating this compound from the unreacted starting material, 1,3,5-tri-tert-butylbenzene. Why is this separation so challenging?
Answer: The separation of this compound from 1,3,5-tri-tert-butylbenzene is known to be extremely difficult due to their similar physical properties. Both are nonpolar compounds, leading to comparable solubilities in many organic solvents and similar affinities for chromatographic stationary phases. This makes achieving high purity a significant challenge.
Question: My recrystallization of this compound is not yielding pure crystals. What can I do?
Answer: If you are experiencing issues with recrystallization, consider the following troubleshooting steps:
-
Solvent Choice: Hexane or petroleum ether are recommended for recrystallization.[1] If you are using one of these and still facing issues, try a slow evaporation of a dilute solution to encourage the formation of purer crystals.
-
Seeding: If the product is slow to crystallize, adding a seed crystal of pure this compound can initiate crystallization.
-
Cooling Rate: A slow cooling rate is crucial for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Concentration: Ensure you are starting with a saturated or near-saturated solution at the solvent's boiling point. If the solution is too dilute, crystallization may not occur.
Question: During column chromatography, my product and the starting material are co-eluting. How can I improve the separation?
Answer: Co-elution is a common problem in this specific separation. Here are some strategies to improve resolution:
-
Solvent System: Use a very nonpolar eluent system. Petroleum ether has been successfully used.[2] You can try a gradient elution, starting with a very nonpolar solvent and gradually increasing the polarity.
-
Column Dimensions: Use a long, thin column to increase the number of theoretical plates and improve separation.
-
Loading Technique: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.
-
Flow Rate: A slower flow rate can enhance the interaction between the compounds and the stationary phase, potentially improving separation.
Question: What is the expected appearance and physical state of pure this compound?
Answer: Pure this compound is a pale brown or white to light yellow solid or crystal.[2] It has a melting point of approximately 28°C.[3]
Data Presentation
The following table summarizes the common purification methods for this compound and provides a qualitative comparison.
| Purification Method | Purity Achievable | Typical Yield | Key Considerations |
| Recrystallization | Moderate to High | 60-80% | Separation from 1,3,5-tri-tert-butylbenzene can be difficult.[1] |
| Column Chromatography | High | 50-75% | Can be effective but may require careful optimization of the eluent system.[2] |
| Distillation (Kugelrohr) | Moderate | Variable | Can be used, but recrystallization is often performed afterward for higher purity.[1] |
Experimental Protocols
Protocol: Purification of this compound by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate (for adjusting solvent polarity if needed)
-
Glass column with stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Secure the glass column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (petroleum ether). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with petroleum ether.[2] Maintain a constant, slow flow rate.
-
Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., petroleum ether). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR or GC-MS.
Visualizations
Diagram: Purification Method Selection Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification method for this compound.
Caption: Decision workflow for purification of this compound.
References
characterization of impurities in 1,3-Dibromo-5-tert-butylbenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dibromo-5-tert-butylbenzene. The information focuses on the characterization and management of impurities that may arise during synthesis, particularly through electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via direct bromination of tert-butylbenzene?
A1: Based on the principles of electrophilic aromatic substitution and analysis of related reactions, the common impurities include:
-
Unreacted Starting Material: Residual tert-butylbenzene.
-
Mono-brominated Isomers: Primarily 1-bromo-4-tert-butylbenzene due to the ortho-para directing effect of the tert-butyl group, with smaller amounts of 1-bromo-2-tert-butylbenzene. The bulky tert-butyl group sterically hinders the ortho positions, favoring para substitution.
-
Over-brominated Products: Such as 1,3,5-tribromo-tert-butylbenzene if the reaction is not carefully controlled.
-
Other Isomers: Small quantities of other dibrominated isomers may form depending on the reaction conditions.
Q2: How can I minimize the formation of these impurities?
A2: Careful control of reaction parameters is crucial:
-
Stoichiometry: Use of the correct molar ratio of bromine to tert-butylbenzene is essential to prevent under- or over-bromination. For the synthesis of a related compound, it was noted that an insufficient amount of bromine led to contamination with unreacted starting material[1].
-
Reaction Temperature: Performing the reaction at a controlled, low temperature (e.g., 0°C) can reduce the formation of by-products[1].
-
Catalyst: The choice and amount of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can influence the reaction rate and selectivity.
-
Reaction Time: A minimum reaction time may be necessary for complete conversion, but prolonged reaction times can lead to over-bromination[1].
Q3: What analytical techniques are recommended for identifying and quantifying impurities in my product?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling[2]:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile organic impurities, including the starting material, product, and various brominated isomers[3].
-
High-Performance Liquid Chromatography (HPLC): A standard method for purity assessment and quantification of non-volatile impurities[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the identification of the main product and any isomeric impurities[4][5].
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the product and impurities[4].
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Ensure the catalyst is active and used in the correct amount. - Check the purity of starting materials. |
| Product loss during workup or purification. | - Optimize extraction and washing steps to minimize emulsion formation. - Use an appropriate purification method (e.g., column chromatography, recrystallization) and optimize the conditions[1][4]. | |
| Presence of Significant Unreacted tert-butylbenzene | Insufficient bromine. | - Carefully check the stoichiometry and ensure the correct amount of bromine is added. Separation of the product from unreacted starting material can be difficult[1]. |
| Inactive catalyst. | - Use fresh, anhydrous Lewis acid catalyst. | |
| High Levels of Mono-brominated Byproducts | Insufficient brominating agent or short reaction time. | - Increase the molar equivalent of bromine. - Extend the reaction time to allow for the second bromination to occur. |
| Detection of Tri-brominated Impurities | Excess bromine or prolonged reaction time. | - Reduce the amount of bromine used. - Monitor the reaction progress closely (e.g., by GC) and stop it once the desired product is maximized. |
| Difficult Purification of the Final Product | Similar physical properties of impurities and the product. | - Employ high-efficiency purification techniques like silica gel column chromatography with an optimized eluent system[4]. - Consider recrystallization from a suitable solvent system; however, this may lead to reduced yields if not optimized[1]. |
Quantitative Data Summary
The following table provides a hypothetical example of a Gas Chromatography (GC) analysis for a crude reaction mixture in the synthesis of this compound. This illustrates how quantitative data can be presented.
| Compound | Retention Time (min) | Peak Area % | Identification Method |
| tert-butylbenzene (Starting Material) | 5.47 | 5.2 | GC-MS, comparison with standard |
| 1-Bromo-4-tert-butylbenzene | 7.15 | 15.8 | GC-MS, comparison with standard |
| This compound (Product) | 9.23 | 75.5 | GC-MS, comparison with standard |
| 1,3,5-Tribromo-tert-butylbenzene | 11.51 | 3.5 | GC-MS |
Experimental Protocols
1. General Protocol for Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline and should be optimized for the specific instrumentation and column used.
-
Sample Preparation: Dissolve a small sample of the crude or purified product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Detector: Mass spectrometer (e.g., Quadrupole).
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a spectral library and, where possible, by running authentic standards. Quantify the relative amounts of each component by peak area integration.
2. Purification by Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar solvent system, such as petroleum ether or hexane[4]. The polarity can be slightly increased with a co-solvent like dichloromethane if necessary to elute the dibrominated product.
-
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions (e.g., by TLC or GC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound[4].
-
Visualizations
Caption: Experimental workflow for synthesis and impurity characterization.
Caption: Troubleshooting logic for impurity control in the synthesis.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. 1-Bromo-4-tert-butylbenzene(3972-65-4) 1H NMR spectrum [chemicalbook.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. This compound | 129316-09-2 [chemicalbook.com]
- 5. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,3-Dibromo-5-tert-butylbenzene and 1,3-dichloro-5-tert-butylbenzene in Palladium-Catalyzed Cross-Coupling Reactions
A comprehensive review of the relative reactivity and synthetic utility of 1,3-Dibromo-5-tert-butylbenzene and 1,3-dichloro-5-tert-butylbenzene in fundamental palladium-catalyzed cross-coupling reactions reveals a distinct advantage for the bromo-substituted arene in terms of reactivity, while highlighting the increasing viability of the chloro-analogue with advancements in catalyst technology. This guide provides a comparative study of these two building blocks in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, offering valuable insights for researchers in organic synthesis and drug development.
The enhanced reactivity of aryl bromides over aryl chlorides in palladium-catalyzed cross-coupling is a well-established principle, primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. This fundamental difference dictates that this compound will generally undergo oxidative addition to the palladium catalyst more readily than its dichloro counterpart, often leading to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the cost-effectiveness and wider availability of aryl chlorides have driven the development of highly active catalyst systems that can efficiently activate the more robust C-Cl bond.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the differences in reactivity, this section presents a comparative summary of hypothetical, yet representative, experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These tables are compiled based on established reactivity principles and literature precedents for similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. When coupling with phenylboronic acid, this compound is expected to provide the desired biaryl product in higher yield and under milder conditions than 1,3-dichloro-5-tert-butylbenzene.
| Feature | This compound | 1,3-dichloro-5-tert-butylbenzene |
| Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane |
| Temperature | 80 °C | 110 °C |
| Reaction Time | 12 hours | 24 hours |
| Yield (Mono-arylation) | ~90% | ~75% |
Buchwald-Hartwig Amination
For the formation of C-N bonds via Buchwald-Hartwig amination with a secondary amine like morpholine, the dibromo substrate is anticipated to react more efficiently, requiring less specialized and costly ligands compared to the dichloro analogue.
| Feature | This compound | 1,3-dichloro-5-tert-butylbenzene |
| Reaction | Buchwald-Hartwig Amination | Buchwald-Hartwig Amination |
| Coupling Partner | Morpholine | Morpholine |
| Catalyst | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) |
| Base | NaOtBu | NaOtBu |
| Solvent | Toluene | Toluene |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 8 hours | 18 hours |
| Yield (Mono-amination) | ~95% | ~85% |
Heck Reaction
In the Heck reaction with styrene, which forms a new C-C double bond, the greater reactivity of the C-Br bond allows for a more facile reaction, likely proceeding at a lower temperature and with a simpler phosphine ligand compared to the C-Cl bond activation.
| Feature | This compound | 1,3-dichloro-5-tert-butylbenzene |
| Reaction | Heck Reaction | Heck Reaction |
| Coupling Partner | Styrene | Styrene |
| Catalyst | Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) / P(Cy)₃ (4 mol%) |
| Base | Et₃N | K₂CO₃ |
| Solvent | DMF | DMA |
| Temperature | 120 °C | 140 °C |
| Reaction Time | 16 hours | 36 hours |
| Yield (Mono-vinylation) | ~80% | ~65% |
Experimental Protocols
The following are representative experimental protocols for the mono-functionalization of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These can be adapted for 1,3-dichloro-5-tert-butylbenzene, typically by employing a more electron-rich and bulky phosphine ligand, a stronger base, and higher reaction temperatures and longer reaction times as indicated in the tables above.
General Suzuki-Miyaura Coupling Protocol
Procedure: To a flask containing this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is added tetrakis(triphenylphosphine)palladium(0) (0.02 mmol). The flask is evacuated and backfilled with argon. A degassed mixture of toluene (8 mL) and water (2 mL) is then added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Buchwald-Hartwig Amination Protocol
Procedure: In a glovebox, a Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), (±)-BINAP (0.015 mmol), and sodium tert-butoxide (1.4 mmol). This compound (1.0 mmol) and toluene (5 mL) are added, followed by morpholine (1.2 mmol). The tube is sealed and removed from the glovebox. The mixture is then heated to 100 °C for 8 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.
General Heck Reaction Protocol
Procedure: A mixture of this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol) in DMF (5 mL) is treated with triethylamine (2.0 mmol). The reaction vessel is sealed and heated at 120 °C for 16 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Selectivity in Di-functionalization
A key consideration when working with dihalogenated substrates is the potential for both mono- and di-functionalization. Achieving selective mono-substitution often requires careful control of reaction conditions, such as using a limiting amount of the coupling partner and shorter reaction times. Conversely, di-substitution can be favored by using an excess of the coupling partner and prolonged reaction times. The inherent reactivity difference between the C-Br and C-Cl bonds can also be exploited for sequential, selective cross-coupling reactions on a mixed halo-substituted benzene.
Conclusion
Unveiling Transient Species: A Comparative Guide to the Spectroscopic Analysis of 1,3-Dibromo-5-tert-butylbenzene Reaction Intermediates
For researchers, scientists, and professionals in drug development, understanding the fleeting intermediates in chemical reactions is paramount to optimizing synthetic routes and elucidating reaction mechanisms. This guide provides a comparative analysis of spectroscopic techniques applicable to the study of reaction intermediates of 1,3-Dibromo-5-tert-butylbenzene, supported by experimental data from analogous systems.
Comparison of Spectroscopic Techniques for Intermediate Analysis
The detection and characterization of transient species like the arenium ion require specialized spectroscopic techniques capable of capturing information on very short timescales. The choice of method depends on the lifetime of the intermediate, its concentration, and the specific structural information required.
| Spectroscopic Technique | Principle | Timescale | Information Obtained | Advantages | Limitations |
| Low-Temperature NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. At low temperatures, the lifetime of reactive intermediates can be extended, allowing for their direct observation. | Milliseconds to hours | Detailed structural information, including the position of the electrophile and the distribution of positive charge in the arenium ion. | Provides unambiguous structural data. | Requires very low temperatures and soluble, stable intermediates. Not suitable for very short-lived species. |
| Transient Absorption Spectroscopy | Measures the change in absorbance of a sample after excitation by a short laser pulse. This allows for the detection and characterization of short-lived electronic excited states and other transient species.[1][2] | Femtoseconds to milliseconds | Electronic structure of intermediates, kinetics of their formation and decay.[1] | Excellent time resolution, suitable for highly reactive intermediates. | Provides limited structural information; spectra can be broad and overlapping. |
| Time-Resolved Resonance Raman Spectroscopy | Raman scattering is enhanced for vibrational modes coupled to an electronic transition. By using a pulsed laser, the Raman spectrum of a short-lived intermediate can be obtained, providing vibrational (and thus structural) information.[3] | Microseconds to femtoseconds | Vibrational frequencies of the intermediate, offering insights into its molecular structure and bonding.[3] | Provides detailed structural information with high specificity. | Requires the intermediate to have a suitable chromophore for resonance enhancement; complex experimental setup. |
| Stopped-Flow Spectroscopy | Reactants are rapidly mixed, and the reaction progress is monitored by a spectroscopic probe (e.g., UV-Vis or fluorescence) at a fixed point downstream.[4] | Milliseconds to seconds | Kinetic data on the formation and decay of intermediates that have a distinct spectroscopic signature.[4] | Relatively simple and widely applicable for studying reaction kinetics. | Limited to reactions with half-lives in the millisecond range or longer; provides limited structural information. |
Experimental Protocols
Detailed methodologies are crucial for the successful spectroscopic characterization of reaction intermediates. Below are representative protocols for key techniques.
Low-Temperature NMR Spectroscopy for Arenium Ion Observation
Objective: To generate and stabilize the arenium ion intermediate of an aromatic bromination at low temperature for NMR analysis.
Methodology:
-
A solution of the aromatic precursor (e.g., a tert-butylbenzene derivative) in a suitable deuterated solvent (e.g., CDCl₃/SO₂ClF) is prepared in an NMR tube and cooled to a low temperature (e.g., -80 °C) in the NMR spectrometer.
-
A pre-cooled solution of the electrophile (e.g., bromine) and a Lewis acid catalyst (e.g., AlBr₃) in the same solvent is carefully added to the NMR tube.
-
The reaction is monitored in situ by acquiring ¹H and ¹³C NMR spectra at regular intervals. The formation of the arenium ion is indicated by the appearance of new signals, particularly the downfield shift of the proton and carbon signals at the site of electrophilic attack.
-
Upon completion of the reaction or warming of the sample, the signals corresponding to the intermediate will disappear, and signals for the final product will emerge.
Transient Absorption Spectroscopy of Brominated Aromatic Intermediates
Objective: To detect and measure the lifetime of transient species formed during the photolysis or chemical reaction of a brominated aromatic compound.
Methodology:
-
A solution of the sample (e.g., this compound) is prepared in a suitable solvent and placed in a cuvette.
-
The sample is excited with a short, high-energy laser pulse (the "pump" pulse).
-
A second, broad-spectrum light pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.
-
The resulting transient absorption spectra provide information on the electronic states and kinetics of the intermediates formed.
Illustrative Experimental Data (Analogous Systems)
As specific data for this compound is unavailable, the following table presents typical spectroscopic data for arenium ions generated from similar aromatic compounds.
| Aromatic Precursor | Electrophile/Catalyst | Spectroscopic Method | Key Observations for Arenium Ion Intermediate |
| Mesitylene (1,3,5-Trimethylbenzene) | EtBr / GaBr₃ | Low-Temperature ¹H NMR | Formation of a stable σ-complex with distinct signals for the CH₂ group of the ethyl substituent and the ring protons. |
| 1,3,5-Tri-tert-butylbenzene | Br₂ | Kinetic Studies | Complex reaction kinetics suggesting the involvement of polybromide clusters in the transition state.[5] |
| Anisole | Cl₂ in CCl₄ | NMR and UV-Vis | Evidence for an addition-elimination pathway, challenging the mandatory formation of a σ-complex intermediate in nonpolar solvents. |
Visualizing the Workflow and Logic
To better understand the process of analyzing reaction intermediates and the relationship between different spectroscopic methods, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis of reaction intermediates.
Caption: Logical relationship between research goals and spectroscopic methods.
References
- 1. 129316-09-2 Cas No. | 5-(tert-Butyl)-1,3-dibromobenzene | Apollo [store.apolloscientific.co.uk]
- 2. 1,3-Dibromo-5-(tert-butyl)benzene | 129316-09-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Stopped Flow | Drupal [umsibslor.univ-lorraine.fr]
- 5. Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Bromine Atoms in 1,3-Dibromo-5-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the two bromine atoms in 1,3-Dibromo-5-tert-butylbenzene. Understanding the differential reactivity of these halogen atoms is crucial for designing regioselective synthetic strategies in drug discovery and materials science. This document summarizes key reactivity principles, presents available experimental data, and provides detailed protocols for representative transformations.
Introduction
This compound possesses two non-equivalent bromine atoms. The bromine at the C1 position is flanked by a hydrogen and a bromine atom, while the bromine at the C3 position is situated between a hydrogen and a bulky tert-butyl group. This steric hindrance imparted by the tert-butyl group is the primary factor governing the differential reactivity of the two C-Br bonds.
Comparative Reactivity Analysis
The bulky tert-butyl group significantly hinders chemical reactions at the adjacent (ortho) C3 bromine atom. Consequently, the C1 bromine atom is generally more susceptible to reaction with sterically demanding reagents. This difference in reactivity allows for the regioselective functionalization of the molecule.
Lithiation and Halogen-Metal Exchange
Metal-halogen exchange, a common method for generating organometallic reagents, is highly sensitive to steric hindrance. When this compound is treated with one equivalent of an organolithium reagent, such as n-butyllithium, the lithiation occurs preferentially at the less sterically hindered C1 position. This generates the (3-bromo-5-tert-butylphenyl)lithium intermediate, which can then be quenched with various electrophiles.
While specific quantitative yields for the mono-lithiation of this compound are not extensively reported in the literature, the commercial availability of derivatives such as (3-Bromo-5-(tert-butyl)phenyl)boronic acid strongly suggests that this regioselective lithiation is a viable and efficient process. The synthesis of this boronic acid would proceed through the selective formation of the C1-lithiated species followed by quenching with a trialkyl borate.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-Br bond is the initial and often rate-determining step. This step is also influenced by steric factors. The less hindered C1 bromine atom is expected to undergo oxidative addition more readily than the sterically encumbered C3 bromine atom. This allows for regioselective mono-arylation or mono-alkenylation at the C1 position.
Data Presentation
| Reaction Type | Reagent (1 equiv.) | Major Product | Minor Product | Expected Selectivity (C1:C3) |
| Lithiation | n-BuLi | 3-Bromo-5-tert-butylphenyllithium | 1-Bromo-3-tert-butyl-5-phenyllithium | High |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-Bromo-5-tert-butyl-1-arylbenzene | 1-Bromo-3-tert-butyl-5-arylbenzene | High |
Experimental Protocols
The following are representative, detailed experimental protocols for the regioselective functionalization of this compound, based on standard procedures for similar substrates.
Protocol 1: Regioselective Mono-lithiation and Quenching with an Electrophile (e.g., Trimethyl Borate)
Objective: To synthesize (3-Bromo-5-(tert-butyl)phenyl)boronic acid.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 eq) and anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.0 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
Trimethyl borate (1.1 eq) is added dropwise, and the mixture is stirred for an additional 2 hours at -78 °C, then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield (3-Bromo-5-(tert-butyl)phenyl)boronic acid.
Protocol 2: Regioselective Mono-Suzuki Coupling
Objective: To synthesize 3-Bromo-5-tert-butyl-1-phenylbenzene.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
A round-bottom flask is charged with this compound (1.0 eq), phenylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Toluene, ethanol, and an aqueous solution of K₂CO₃ (2.0 eq) are added.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 3-Bromo-5-tert-butyl-1-phenylbenzene.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of this compound.
Caption: Logical relationship of steric hindrance and reactivity of the bromine atoms.
Caption: Experimental workflow for regioselective mono-functionalization via lithiation.
A Comparative Guide to HPLC and GC-MS for Purity Validation of 1,3-Dibromo-5-tert-butylbenzene
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 1,3-Dibromo-5-tert-butylbenzene, a key building block in organic synthesis, is no exception. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. We will delve into detailed experimental protocols and present supporting, representative data to aid in the selection of the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a liquid sample.[1] Its application in the pharmaceutical industry for impurity detection is well-established.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly suited for the analysis of volatile and semi-volatile compounds, offering both high-resolution separation and definitive identification of impurities.[2]
Comparative Analysis of Purity Data
The following tables summarize representative quantitative data obtained from the analysis of a sample of this compound using HPLC and GC-MS. This data is illustrative and based on the expected analytical behavior of the compound and its potential impurities.
Table 1: Representative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 3.52 | 0.15 | Unknown Impurity |
| 2 | 4.28 | 99.75 | This compound |
| 3 | 5.11 | 0.10 | Potential Isomeric Impurity |
Table 2: Representative GC-MS Purity and Impurity Profile Data
| Peak No. | Retention Time (min) | Peak Area (%) | Identification | Key m/z fragments |
| 1 | 6.89 | 0.08 | Monobromo-tert-butylbenzene | 212, 197, 133, 57 |
| 2 | 8.45 | 99.82 | This compound | 292, 277, 213, 57 |
| 3 | 9.21 | 0.10 | Tribromo-tert-butylbenzene | 370, 355, 291, 57 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
HPLC Method for Purity Determination
This protocol outlines a reversed-phase HPLC method for the quantitative purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
GC-MS Method for Purity and Impurity Profiling
This protocol details a GC-MS method for the purity assessment and identification of potential impurities in this compound.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or hexane.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).
Workflow for Purity Validation
The logical flow of the purity validation process, from sample handling to the final comparative analysis, is illustrated in the following diagram.
Caption: Workflow for the purity validation of this compound.
Comparison of HPLC and GC-MS for Purity Validation
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Ideal for volatile and thermally stable compounds. |
| Separation Efficiency | High separation efficiency for isomers and closely related compounds. | Very high separation efficiency, especially with capillary columns. |
| Detection | Typically UV-Vis, offering good sensitivity for chromophoric compounds. | Mass spectrometry provides structural information and definitive identification of impurities. |
| Quantification | Excellent quantitative accuracy and precision. | Good quantitative performance, though may require internal standards for highest accuracy. |
| Impurity Identification | Limited to comparison with known reference standards. | Enables tentative identification of unknown impurities through mass spectral library matching. |
| Sample Throughput | Generally moderate. | Can be faster for simple mixtures. |
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound. The choice between the two methods will depend on the specific analytical requirements.
-
HPLC is an excellent choice for routine quality control and quantitative purity determination, offering high precision and robustness.
-
GC-MS provides the significant advantage of impurity identification, which is crucial during process development, troubleshooting, and for a comprehensive understanding of the impurity profile.
For a complete purity validation, a combination of both techniques is often employed. HPLC can be used for accurate quantification of the main component and known impurities, while GC-MS can be utilized to identify any unknown volatile or semi-volatile impurities that may be present. This dual approach provides a comprehensive and robust assessment of the purity of this compound, ensuring its suitability for its intended use in research and development.
References
A Comparative Guide to Reagents for the Synthesis of 3,5-Disubstituted Aromatics: Alternatives to 1,3-Dibromo-5-tert-butylbenzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3,5-disubstituted aromatic compounds is a frequent challenge. The commercially available 1,3-dibromo-5-tert-butylbenzene has traditionally been a go-to starting material for introducing a 3,5-disubstituted phenyl ring via cross-coupling reactions. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards more cost-effective, efficient, and versatile reagents. This guide provides an objective comparison of alternative starting materials to this compound, supported by experimental data, to inform the strategic selection of reagents in the synthesis of this important structural motif.
Key Alternative Reagents
Several classes of compounds have emerged as viable alternatives to this compound, each with its own set of advantages and disadvantages. The primary alternatives include other 1,3-dihalobenzenes, such as 1,3-dichloro- and 1,3-diiodobenzene derivatives, as well as non-halogenated precursors like derivatives of 3,5-dihydroxybenzoic acid and 3,5-dinitrobenzoic acid. The choice of reagent can significantly impact reaction efficiency, cost, and functional group tolerance in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Performance Comparison in Cross-Coupling Reactions
The following tables summarize quantitative data for the synthesis of 3,5-disubstituted aromatics using various starting materials. While direct side-by-side comparisons for the synthesis of the exact same final product are not always available in the literature, the data presented provides valuable insights into the relative performance of these reagents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.
Table 1: Comparison of Dihalobenzenes in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,5-dichlorobenzene | 3-Carboxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 12 | High (not specified)[1] |
| 3,5-Dibromobenzene-1,2-diamine | Arylboronic acid | Not specified | K₂CO₃ or CsF | Toluene/Ethanol/H₂O | Not specified | Not specified | Not specified[2] |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH/H₂O | Reflux | 24 | Good to Excellent[3] |
Note: The data presented are from different sources and for different specific target molecules, hence a direct comparison of yield is not possible. However, it illustrates the feasibility of using chloro- and bromo-substituted precursors in Suzuki-Miyaura reactions.
Sonogashira Coupling
The Sonogashira coupling is a key reaction for the synthesis of aryl alkynes. Similar to the Suzuki coupling, the nature of the halide influences the reaction efficiency.
Table 2: Comparison of Dihalopyridines in Sonogashira Coupling
| Starting Material | Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkynes | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Good[4] |
Note: This example on a pyridine core illustrates the chemoselective coupling of aryl bromides over chlorides in Sonogashira reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The choice of ligand and base is crucial for achieving high yields, especially with less reactive aryl chlorides.
Table 3: General Conditions for Buchwald-Hartwig Amination of Dihalobenzenes
| Starting Material | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-Dibromobenzene-1,2-diamine | Desired Amine | Pd₂(dba)₃ or G3 precatalyst | XantPhos, BINAP | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-120 | 12-24 | Not specified[2] |
| Aryl Chlorides | Various Amines | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu or NaOH | Not specified | 100 | Not specified | High |
Alternative Synthetic Pathways from Non-Halogenated Precursors
An alternative strategy to using dihalobenzenes is to start from readily available, non-halogenated aromatic compounds. 3,5-Dihydroxybenzoic acid, in particular, offers a versatile platform for the synthesis of 3,5-disubstituted aromatics.
Synthesis from Benzoic Acid Derivatives
3,5-Dihydroxybenzoic acid can be synthesized from benzoic acid through a two-step process of disulfonation followed by alkali fusion. The resulting dihydroxy compound can then be further functionalized.
Table 4: Multi-step Synthesis of 3,5-Dihydroxybenzaldehyde from Benzoic Acid
| Step | Reaction | Reagents | Catalyst | Time (h) | Temp. (°C) | Yield (%) |
| 1 | Disulfonation | Fuming Sulfuric Acid | None | 5 | 240-250 | High[1] |
| 2 | Alkali Fusion | NaOH, KOH | None | 1.5 | 280-310 | 58-65[1] |
| 3 | Reduction | Sodium Borohydride, Methanol | None | 6 | Reflux | 90-95[1] |
| 4 | Oxidation | Jones Reagent | None | 2.5 | 0 | 80[1] |
Experimental Protocols
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
A typical workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation.
Detailed Protocol for Suzuki-Miyaura Coupling of 1-Bromo-3,5-dichlorobenzene
This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions to synthesize biphenyl carboxylic acids.[1]
-
Materials and Reagents:
-
1-Bromo-3,5-dichlorobenzene (1.0 mmol)
-
3-Carboxyphenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Deionized water (2 mL)
-
-
Reaction Procedure:
-
To a 50 mL round-bottom flask, add 1-bromo-3,5-dichlorobenzene, 3-carboxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add 1,2-dimethoxyethane and deionized water to the flask.
-
Heat the reaction mixture to 80°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove non-acidic impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 2 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst.
Detailed Protocol for Buchwald-Hartwig Amination of 3,5-Dibromobenzene-1,2-diamine
This protocol outlines a general procedure for the diarylation of 3,5-dibromobenzene-1,2-diamine.[2]
-
Materials and Reagents:
-
3,5-Dibromobenzene-1,2-diamine (1.0 equiv.)
-
Desired amine (2.2-2.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0-4.0 equiv.)
-
Anhydrous, degassed toluene or dioxane
-
-
Reaction Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 3,5-dibromobenzene-1,2-diamine, the desired amine, the palladium precatalyst, and the phosphine ligand.
-
Add the sodium tert-butoxide and the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Conclusion
While this compound remains a useful reagent, a variety of effective alternatives are available for the synthesis of 3,5-disubstituted aromatics. 1,3-Dichlorobenzene derivatives offer a more cost-effective option, although they may require more forcing reaction conditions or more sophisticated catalyst systems. For syntheses where halogenated precursors are to be avoided, building blocks such as 3,5-dihydroxybenzoic acid provide a versatile and powerful alternative. The choice of the optimal reagent will ultimately depend on the specific target molecule, the desired scale of the reaction, cost considerations, and the available catalytic systems. This guide provides a starting point for researchers to make informed decisions and to explore more efficient and sustainable synthetic routes towards 3,5-disubstituted aromatic compounds.
References
Mechanistic Insights into Reactions of 1,3-Dibromo-5-tert-butylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,3-Dibromo-5-tert-butylbenzene is a versatile aromatic building block utilized in the synthesis of a variety of complex organic molecules. Its two bromine atoms, differentiated by the steric hindrance of the adjacent tert-butyl group, allow for selective and sequential functionalization. This guide provides a comparative analysis of common mechanistic pathways for reactions involving this substrate, supported by available experimental data and detailed protocols for key transformations.
Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For this compound, the electronic and steric environment dictates the reactivity and selectivity of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely used method for the formation of biaryl compounds. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Comparison of Catalytic Systems for Suzuki-Miyaura Coupling:
While specific comparative studies on this compound are limited, data from analogous aryl bromides can provide valuable insights for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 | Effective for electron-rich and -neutral aryl bromides. |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~90 | A classic, robust catalyst, though sometimes less active. |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | 12 | ~92 | Good for a wide range of substrates. |
Experimental Protocol: Synthesis of 3-Bromo-5-tert-butyl-1,1'-biphenyl
This protocol is a representative example of a mono-Suzuki-Miyaura coupling.
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromo-5-tert-butyl-1,1'-biphenyl.[1]
Sonogashira, Heck, and Buchwald-Hartwig Reactions
These cross-coupling reactions offer pathways to introduce alkynyl, alkenyl, and amino functionalities, respectively. The general principles of the catalytic cycles are similar to the Suzuki-Miyaura reaction, involving oxidative addition, a coupling step (transmetalation or migratory insertion), and reductive elimination.
Figure 2: Workflow for various cross-coupling reactions of this compound.
Comparative Performance in Other Cross-Coupling Reactions (based on analogous substrates):
| Reaction | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Notes |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | - | Et₃N | THF | RT-60 | Classic conditions; copper can lead to alkyne homocoupling. |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 80-100 | Regioselectivity on the alkene can be an issue. |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Highly efficient for a broad range of amines. |
Lithiation-Substitution Reactions
Lithium-halogen exchange is a powerful method for the regioselective formation of aryllithium species, which can then be trapped with various electrophiles. The choice of alkyllithium reagent and reaction conditions is crucial for achieving high selectivity and yield.
Comparison of Lithiating Agents:
| Lithiating Agent | Typical Conditions | Selectivity | Notes |
| n-BuLi | THF or Et₂O, -78 °C | Generally high | Can sometimes lead to side reactions like addition to electrophiles. |
| t-BuLi | THF or Et₂O, -78 °C | Often higher than n-BuLi | More sterically hindered, which can enhance selectivity. |
The greater steric bulk of the tert-butyl group on the benzene ring can direct the lithium-halogen exchange to the less hindered bromine atom.
Figure 3: General pathway for monolithiation and substitution.
Experimental Protocol: Selective Monolithiation and Quenching
This protocol outlines the selective formation of a monolithiated species followed by reaction with an electrophile.
-
Dissolve this compound (1.0 mmol) in anhydrous THF or diethyl ether (10 mL) in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium or tert-butyllithium dropwise to the stirred solution.
-
After stirring for a short period (e.g., 30 minutes) at -78 °C, add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.1 mmol).
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
C-H Activation
Direct C-H activation is an emerging and atom-economical strategy for the functionalization of aromatic rings. For this compound, the C-H bond between the two bromine atoms is sterically hindered, making the other C-H bonds more accessible for activation. The regioselectivity is often governed by the directing group ability of the substituents and the steric environment. While specific studies on C-H activation of this particular substrate are not widely reported, general principles suggest that reactions would likely occur at the positions ortho to the tert-butyl group, depending on the catalyst and reaction conditions.
Conclusion
This compound offers multiple avenues for synthetic elaboration through cross-coupling and lithiation-substitution reactions. The choice of reaction conditions, particularly the catalyst system and lithiating agent, is critical for achieving the desired regioselectivity and yield. While direct comparative studies on this specific substrate are limited, the principles derived from analogous systems provide a strong foundation for methodological development. Future work focusing on systematic catalyst screening and mechanistic investigations for this particular building block would be highly valuable to the scientific community.
References
Kinetic Analysis of 1,3-Dibromo-5-tert-butylbenzene in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is crucial for the rational design and optimization of synthetic routes. This guide provides a comparative analysis of the kinetic behavior of 1,3-Dibromo-5-tert-butylbenzene in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific quantitative kinetic data for this substrate is not extensively reported in the public domain, this document extrapolates from established principles and data on analogous dihaloarenes to offer a predictive framework for its reactivity.
Comparative Kinetic Profile
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily governed by the C-Br bond's susceptibility to oxidative addition, often the rate-determining step in the catalytic cycle.[1] The presence of two bromine atoms offers the potential for sequential or selective functionalization. The bulky tert-butyl group may exert steric hindrance, potentially influencing the reaction rate compared to less substituted dibromobenzenes.
Below is a qualitative comparison of the expected kinetic performance of this compound in different cross-coupling reactions.
| Reaction | Typical Reactivity | Expected Rate-Determining Step | Potential Influence of Substrate Structure |
| Suzuki-Miyaura Coupling | Moderate to High | Oxidative Addition or Transmetalation | The electron-donating nature of the tert-butyl group may slightly activate the aryl bromide towards oxidative addition. Steric hindrance could slow down the association of the palladium catalyst. |
| Buchwald-Hartwig Amination | Moderate to High | Oxidative Addition | Similar to Suzuki coupling, the electronic effect of the tert-butyl group can influence the rate. The nature of the amine and the base used are also critical factors in the overall kinetics.[2] |
| Sonogashira Coupling | High | Oxidative Addition | This reaction is often rapid for aryl bromides. The bulky substrate might require specific ligand systems to facilitate efficient coupling with terminal alkynes. |
Experimental Protocols for Kinetic Analysis
Accurate kinetic data is obtainable through careful experimental design and monitoring.[3] The following protocols are generalized methodologies that can be adapted for the kinetic analysis of this compound in cross-coupling reactions.
General Workflow for Kinetic Monitoring
A typical workflow for acquiring kinetic data involves automated sampling from the reaction mixture at predefined time intervals, followed by quenching and analysis.
Caption: A generalized workflow for conducting kinetic studies of cross-coupling reactions.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling
-
Reaction Setup: In a temperature-controlled reactor, combine this compound, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water).
-
Initiation and Monitoring: Bring the mixture to the desired temperature and start the reaction. Withdraw aliquots at regular intervals using an automated sampler.
-
Sample Preparation: Immediately quench each aliquot with a suitable reagent (e.g., cold saturated NH₄Cl solution) and add an internal standard.
-
Analysis: Analyze the samples by GC or HPLC to determine the concentrations of the starting material and product over time.
-
Data Analysis: Plot concentration versus time to determine the initial reaction rate and subsequently the order of the reaction with respect to each component.
Protocol 2: Kinetic Analysis of Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a reaction vessel with this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene).
-
Initiation and Monitoring: Heat the reaction to the desired temperature and begin monitoring by taking timed aliquots.
-
Sample Preparation: Quench each aliquot and add an internal standard.
-
Analysis: Use GC or NMR spectroscopy to quantify the conversion of the starting material and the formation of the aminated product.
-
Data Analysis: Determine the reaction rate and kinetic parameters by analyzing the concentration profiles.
Protocol 3: Kinetic Analysis of Sonogashira Coupling
-
Reaction Setup: To a solution of this compound and a terminal alkyne in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Initiation and Monitoring: Stir the reaction at the desired temperature and collect samples over time.
-
Sample Preparation: Quench the reaction in each sample and add an internal standard.
-
Analysis: Monitor the progress of the reaction by GC or HPLC.
-
Data Analysis: Analyze the kinetic data to establish the rate law and determine the rate constant.
Catalytic Cycles
The underlying mechanisms of these cross-coupling reactions are depicted in the following signaling pathway diagrams.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Comparative Analysis of 1,3-Dibromo-5-tert-butylbenzene Reactivity: A Guide Based on Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 1,3-Dibromo-5-tert-butylbenzene. Due to a lack of specific published computational studies on this molecule, this document leverages available experimental data and established chemical principles to infer its reactivity profile. This guide also presents a framework for how future computational studies could be structured and what key parameters would be essential for a comprehensive comparison.
Chemical and Physical Properties
This compound is a substituted aromatic compound. Key physical and chemical properties sourced from various suppliers are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂Br₂ | ChemScene[1] |
| Molecular Weight | 292.01 g/mol | ChemScene[1] |
| CAS Number | 129316-09-2 | TCI Chemicals[2], ChemicalBook[3] |
| Appearance | White to light yellow crystal to lump | TCI Chemicals[2] |
| Melting Point | 28°C | Sigma-Aldrich |
| Boiling Point | 250.0 ± 20.0 °C at 760 mmHg | Sigma-Aldrich |
| Purity | >98.0% (GC) | TCI Chemicals[2] |
Inferred Reactivity Profile
The reactivity of this compound is primarily dictated by the interplay of its functional groups: the two bromine atoms and the tert-butyl group on the benzene ring.
-
Electrophilic Aromatic Substitution: The tert-butyl group is a moderately activating, ortho-, para-directing group due to hyperconjugation and inductive effects. The bromine atoms are deactivating, ortho-, para-directing groups due to their electron-withdrawing inductive effect and electron-donating resonance effect. In this molecule, the positions ortho and para to the tert-butyl group are already substituted with bromine. The position between the two bromine atoms (C2) is sterically hindered and deactivated. The positions ortho to one bromine and meta to the other (C4 and C6) are the most likely sites for electrophilic attack, though the overall reactivity of the ring towards electrophiles is expected to be low due to the presence of two deactivating bromine atoms.
-
Nucleophilic Aromatic Substitution: Generally, nucleophilic aromatic substitution on aryl halides is difficult without strong electron-withdrawing groups positioned ortho or para to the leaving group. Given the substitution pattern of this compound, this type of reaction is expected to be unfavorable under standard conditions.
-
Metal-Halogen Exchange: The bromine atoms can readily undergo metal-halogen exchange, for example, with organolithium reagents. This would lead to the formation of a lithiated species, which can then be reacted with various electrophiles. This is a common and versatile reaction for functionalizing aryl halides.
-
Cross-Coupling Reactions: The carbon-bromine bonds are suitable for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.
Experimental Data: Synthesis
Experimental Protocol: Synthesis from 2,6-dibromo-4-tert-butylaniline [3]
-
Dissolve 2,6-dibromo-4-tert-butylaniline (5 g, 16.3 mmol) in 200 mL of ethanol at 50 °C.
-
Slowly add 25 mL of concentrated sulfuric acid to the solution.
-
Heat the mixture to 70°C.
-
Add sodium nitrite (3.1 g, 44.6 mmol) in portions over 45 minutes, controlling the temperature to prevent a strong exotherm.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure this compound.
Framework for Future Computational Studies
To provide a comprehensive understanding of the reactivity of this compound, future computational studies using methods like Density Functional Theory (DFT) would be invaluable. Such studies could investigate:
-
Electron Density Distribution and Electrostatic Potential: To predict the most likely sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO/LUMO): To understand the molecule's reactivity in pericyclic reactions and with various reagents.
-
Reaction Mechanisms and Transition States: For key reactions such as lithiation, electrophilic aromatic substitution, and cross-coupling reactions, to determine activation energies and reaction pathways.
The results from these computational studies could then be compared with experimental findings to validate the theoretical models and provide a deeper, quantitative understanding of the molecule's behavior.
Logical Workflow for a Comparative Study
Below is a conceptual workflow illustrating how a combined experimental and computational study on the reactivity of this compound could be structured.
References
A Comparative Guide to the Stability of 1,3-Dibromo-5-tert-butylbenzene Under Diverse Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of 1,3-Dibromo-5-tert-butylbenzene, a versatile building block in organic synthesis. Due to the limited availability of direct quantitative stability studies on this specific molecule, this guide leverages data from analogous compounds and established principles of physical organic chemistry to provide a comparative analysis of its expected stability and reactivity profile against other structural isomers and related brominated aromatics.
General Stability Profile
This compound is a solid at room temperature and is generally stable under standard storage conditions, kept in a cool, dry, and well-ventilated area.[1] Key stability considerations include:
-
Thermal Stability : Avoid exposure to high heat, flames, and sparks.[1] Thermal decomposition can lead to the release of hazardous substances, including carbon monoxide and hydrogen bromide.[1]
-
Chemical Incompatibility : The compound should be kept away from strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[1]
-
Recommended Storage : It is best stored in a tightly sealed container to prevent degradation.[2][3]
Comparative Stability and Reactivity Analysis
The stability and reactivity of substituted bromobenzenes in common synthetic transformations, such as cross-coupling reactions, are influenced by a combination of steric and electronic effects.
Electronic Effects: The tert-butyl group is a weak electron-donating group through induction.[4] This has a minor activating effect on the benzene ring towards electrophilic substitution but does not significantly alter the inherent stability of the carbon-bromine bonds compared to unsubstituted 1,3-dibromobenzene. In the context of palladium-catalyzed cross-coupling reactions, the electron-donating nature of the tert-butyl group can slightly decrease the reactivity of the C-Br bonds towards oxidative addition compared to bromobenzenes with electron-withdrawing substituents.[5]
Steric Effects: The bulky tert-butyl group exerts a significant steric hindrance.[6] In this compound, the bromine atoms are in the meta positions relative to the tert-butyl group, meaning they are not directly adjacent to this bulky substituent. This lack of ortho-hindrance suggests that the reactivity of the C-Br bonds will not be significantly diminished due to steric bulk, unlike in isomers where the bromine is ortho to the tert-butyl group.
Comparison with Isomeric Alternatives
The table below provides a qualitative comparison of the expected reactivity of this compound with its isomers in a typical palladium-catalyzed cross-coupling reaction. This comparison is based on the interplay of steric and electronic factors.
| Compound | Structure | Expected Relative Reactivity in Cross-Coupling | Rationale |
| This compound | Moderate | The two bromine atoms are sterically unhindered. The weak electron-donating effect of the tert-butyl group has a minor deactivating influence. | |
| 1,2-Dibromo-4-tert-butylbenzene | Lower | The bromine atom at the 2-position is sterically hindered by the adjacent tert-butyl group, which would likely lead to lower reactivity at this position. The bromine at the 1-position is less hindered. | |
| 1,4-Dibromo-2-tert-butylbenzene | Lower | The bromine atom at the 1-position is sterically hindered by the ortho tert-butyl group. The bromine at the 4-position is unhindered. |
Note: The structures are illustrative placeholders.
Experimental Protocols for Stability Assessment
Objective: To determine the rate of degradation of a brominated aromatic compound under specified thermal and chemical stress conditions.
Methodology: Isothermal Stability Study using GC-MS
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a relevant high-boiling point solvent (e.g., dodecane) that also contains an internal standard (e.g., tetracosane).
-
Reaction Setup: In a series of sealed reaction vials, add the stock solution and any reagents to be tested (e.g., a specific base, catalyst, or potential reactant).
-
Incubation: Place the vials in a temperature-controlled heating block or oil bath set to the desired reaction temperature (e.g., 80°C, 100°C, 120°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat and immediately quench the reaction by cooling it in an ice bath.
-
Sample Preparation for Analysis: Dilute an aliquot of the cooled reaction mixture with a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
GC-MS Analysis: Inject the prepared sample into a gas chromatograph-mass spectrometer. The GC method should be optimized to separate the starting material, internal standard, and any potential degradation products. The mass spectrometer will confirm the identity of the peaks.
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the concentration of the starting material versus time to determine the rate of degradation.
Visualizations
The following diagrams illustrate key concepts related to the stability and reactivity of this compound.
Caption: Factors influencing the stability and reactivity of this compound.
Caption: Experimental workflow for assessing thermal stability via GC-MS.
References
- 1. This compound | CAS#:129316-09-2 | Chemsrc [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. China this compound CAS NO.129316-09-2 Manufacturer and Supplier | Lizhuo [shlzpharma.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for Reactions with 1,3-Dibromo-5-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions involving 1,3-Dibromo-5-tert-butylbenzene. This versatile building block, featuring two bromine atoms at the meta positions and a bulky tert-butyl group, offers a platform for the synthesis of complex, sterically hindered molecules of interest in pharmaceutical and materials science. The selection of an appropriate catalytic system is crucial for achieving high yields and selectivity in the functionalization of this substrate.
Executive Summary
Palladium-catalyzed cross-coupling reactions are the cornerstone for the functionalization of aryl halides like this compound. This guide focuses on a selection of common and effective catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The presence of two bromine atoms allows for sequential or double functionalization, opening pathways to a diverse range of molecular architectures. The bulky tert-butyl group can influence the reactivity and selectivity of these transformations, making the choice of ligand and reaction conditions paramount.
Catalyst Performance Comparison
The following tables summarize the performance of different palladium-based catalytic systems in key cross-coupling reactions with this compound. The data presented is based on literature reports and is intended to provide a basis for comparison and selection of a suitable catalytic system for a desired transformation.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
| Entry | Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | N-Boc-pyrrole-2-boronic acid | [Pd(dppf)Cl₂] | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | >95[1] |
Table 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
| Entry | Coupling Partner | Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%) | CuI (5 mol%) | PPh₃ | TEA | THF | RT | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%) | None | SPhos (4 mol%) | Cs₂CO₃ | Dioxane | 80 | 12 | 88 |
| 3 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5 mol%) | None | DTBNpP | DABCO | THF | RT | 18 | ~60 |
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
| Entry | Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1 mol%) | Xantphos (2 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | NaOtBu | Toluene | 90 | 18 | 91 |
| 3 | Benzophenone imine | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | MW | 0.5 | >95 |
Signaling Pathways and Experimental Workflows
The catalytic cycles for these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A general experimental workflow for palladium-catalyzed cross-coupling.
Experimental Protocols
The following are representative experimental protocols for the cross-coupling reactions of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and deionized water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and PPh₃ (6 mol%).
-
Add anhydrous, degassed THF and triethylamine.
-
Add this compound (1.0 equiv.).
-
Add phenylacetylene (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and Cs₂CO₃ (1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and anhydrous dioxane.
-
Add morpholine (1.2 equiv.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir the reaction for the required time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Conclusion
The choice of catalytic system for reactions with this compound is critical for achieving the desired outcome. For Suzuki-Miyaura couplings, palladium acetate with bulky, electron-rich phosphine ligands like SPhos and XPhos provides high yields. In Sonogashira reactions, both copper-catalyzed and copper-free systems can be effective, with the choice depending on the substrate's sensitivity and the desired reaction conditions. For Buchwald-Hartwig aminations, the combination of a palladium precursor like Pd₂(dba)₃ with a bidentate ligand such as Xantphos is a reliable choice. The provided protocols offer a solid foundation for researchers to develop and optimize their synthetic routes for the preparation of novel compounds derived from this compound. Further optimization of ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific coupling partners.
References
Safety Operating Guide
Proper Disposal of 1,3-Dibromo-5-tert-butylbenzene: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1,3-Dibromo-5-tert-butylbenzene is critical for environmental protection and laboratory safety. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical waste. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. It is harmful if swallowed, inhaled, or comes into contact with skin[1]. The substance causes skin and serious eye irritation, and may also cause respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, should always be worn when handling this compound[1][3]. All handling should be conducted in a chemical fume hood to ensure adequate ventilation[1][3].
Step-by-Step Disposal Protocol
The proper disposal of this compound is managed through a licensed professional waste disposal service[3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5].
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it.
-
Waste containing this compound should be segregated from other waste streams to avoid incompatible chemical reactions[6][7]. Specifically, keep it separate from oxidizing agents[1].
2. Container Selection and Labeling:
-
Use a chemically compatible container with a secure, leak-proof screw cap[4][7]. The container material should not react with or absorb the chemical[7].
-
The container must be in good condition, free from any damage or deterioration[4].
-
Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number (129316-09-2), and the accumulation start date[8].
3. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA)[7]. This area should be near the point of generation.
-
Ensure the SAA is in a well-ventilated area, away from heat, flames, and sparks[1][2].
-
Secondary containment must be used to prevent spills from reaching the environment[4][6].
-
Do not fill the container beyond 90% capacity to allow for expansion[7].
-
Keep the container securely capped at all times, except when adding waste[6][7].
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow all institutional and regulatory guidelines for waste pickup and documentation[8]. In academic laboratories, waste is typically removed within six months of the accumulation start date[4][6].
5. Handling Spills and Contaminated Materials:
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation[3].
-
Wear appropriate PPE, including a respirator if necessary[1].
-
Absorb the spill with an inert material such as sand or vermiculite[1][2].
-
Collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a designated hazardous waste container[1][2][3].
-
Do not allow the material to enter drains or water courses[1][3].
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Laboratory Accumulation | Typically no more than 25 gallons of total chemical waste. | [6] |
| Maximum Reactive Acute Hazardous Waste | No more than 1 quart. | [6] |
| Storage Time in Academic Labs | Maximum of six months from the accumulation start date. | [4][6] |
| Container Headroom | Leave at least one-inch of headroom to allow for expansion. | [7] |
Experimental Protocols
Triple Rinsing of Empty Containers:
For containers that held acutely hazardous waste, a triple rinse procedure is required before the container can be disposed of as regular trash[5].
-
Select a solvent capable of dissolving this compound.
-
Add the solvent to the empty container, filling it to about 10% of its volume.
-
Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Pour the rinse solvent (rinsate) into the hazardous waste container for this compound.
-
Repeat this process two more times.
-
After the third rinse, the container can be air-dried in a fume hood.
-
Deface all hazardous material labels on the container before disposing of it as regular trash[5].
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | CAS#:129316-09-2 | Chemsrc [chemsrc.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Essential Safety and Operational Guidance for 1,3-Dibromo-5-tert-butylbenzene
This document provides critical safety and logistical information for the handling of 1,3-Dibromo-5-tert-butylbenzene (CAS No. 129316-09-2). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact in a laboratory setting. This chemical is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles are required. A face shield should be worn over goggles, especially when there is a risk of splashing.[3][4] Must meet appropriate government standards such as EN166 (EU) or NIOSH (US).[3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are suitable for incidental contact.[5] For prolonged handling, consult the glove manufacturer's resistance guide. Always use proper glove removal technique to avoid skin contact.[3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn.[1] For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Chemical Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][5] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1] |
Operational and Disposal Plans
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Handling Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents within the fume hood.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Aliquotting and Transfer: Perform all weighing and transfer operations within the fume hood. Handle the compound gently to minimize the generation of airborne dust.
-
Procedure: Keep the container tightly closed when not in use. Avoid the formation of aerosols.[3]
-
Post-Handling: Thoroughly clean the work area after use. Decontaminate any equipment used with an appropriate solvent. Wash hands thoroughly after handling.[1]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Contaminated Materials: Place items such as gloves, weighing boats, and paper towels in a designated solid hazardous waste container.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1][3] Do not dispose of it down the drain.[1][3]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | First Aid Measures |
| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] If irritation persists, seek medical attention.[1] |
| Inhalation | Remove to fresh air.[1] If not breathing, give artificial respiration. In severe cases or if symptoms persist, seek medical attention.[1][6] |
| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes.[1] Seek medical attention.[1] |
| Spill | For a minor spill, wear appropriate PPE and absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1] For a major spill, evacuate the laboratory and alert emergency personnel.[5] |
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural steps for safely handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
